2-Amino-N-isopropylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDLZQSUMZMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588425 | |
| Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761435-31-8 | |
| Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-Amino-N-isopropylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The guide details the reaction mechanism, provides explicit experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.
Synthesis Pathway Overview
The most direct and efficient synthesis of this compound is achieved through a two-step process commencing with the sulfonamidation of 2-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro functional group.
The logical relationship of this synthesis pathway is illustrated below:
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-N-isopropylbenzenesulfonamide. The information is presented in a structured format to facilitate its use in research, drug development, and scientific documentation. All quantitative data is summarized in clear tables, and detailed experimental protocols for key physicochemical determinations are provided.
Core Physicochemical Properties
This compound, a member of the sulfonamide class of compounds, possesses a unique set of physicochemical characteristics that are critical for its behavior in biological and chemical systems. Understanding these properties is fundamental for applications in medicinal chemistry and materials science.
Table 1: Key Physicochemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 761435-31-8 | [1][2] |
| Molecular Formula | C₉H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 214.29 g/mol | [1][2] |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=C1N | |
| InChI Key | FWQYJOPJMIEKHZ-UHFFFAOYSA-N |
Table 2: Tabulated Physicochemical Data for this compound
| Property | Value | Remarks | Source |
| Melting Point | Data not available | ||
| Boiling Point | 355.7 °C at 760 mmHg | Predicted | |
| Density | 1.077 g/cm³ | Predicted | |
| Solubility | Data not available | ||
| pKa | Data not available | ||
| logP | Data not available | ||
| Flash Point | 168.9 °C | Predicted |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of sulfonamides are outlined below. These protocols are generalized and may require optimization for this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Protocol:
-
A small, dry sample of the crystalline compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[3][4]
Solubility Determination
The solubility of a compound in a particular solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][6][7]
pKa Determination
The acid dissociation constant (pKa) can be determined by monitoring changes in a physical property (e.g., UV absorbance or chromatographic retention) as a function of pH.
Protocol using LC-UV:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of the compound is prepared in a suitable solvent.
-
The compound is analyzed by reverse-phase liquid chromatography (RP-LC) using the prepared buffer solutions as the aqueous component of the mobile phase.
-
The retention time of the compound is recorded at each pH.
-
Alternatively, the UV-Vis absorbance spectrum of the compound can be measured in each buffer solution.
-
The pKa is determined by plotting the retention factor or absorbance at a specific wavelength against the pH and fitting the data to the appropriate sigmoidal curve.[2][8][9][10]
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by chromatographic methods.
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in either water or 1-octanol.
-
Equal volumes of the solution and the other immiscible solvent (1-octanol or water, respectively) are placed in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][12][13][14][15]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. davjalandhar.com [davjalandhar.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
2-Amino-N-isopropylbenzenesulfonamide CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-N-isopropylbenzenesulfonamide, a key chemical intermediate with significant potential in therapeutic development. This document details its chemical properties, supplier information, and explores its role in the synthesis of targeted therapeutic agents.
Chemical Identity and Properties
This compound is an organic compound featuring a sulfonamide group attached to an aniline core. Its structure makes it a valuable building block in medicinal chemistry.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 761435-31-8 | [1][2] |
| Molecular Formula | C₉H₁₄N₂O₂S | [3] |
| Molecular Weight | 214.29 g/mol | [3] |
| IUPAC Name | 2-amino-N-(propan-2-yl)benzenesulfonamide | |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=C1N | |
| InChI Key | NIUZLEBXTLRCKA-UHFFFAOYSA-N | [3] |
Supplier Information
This compound is commercially available from various chemical suppliers. Researchers can procure this intermediate for laboratory and development purposes.
Table 2: Sourcing Information
| Supplier | Location | Additional Information |
| BLD Pharm | Global | Offers various quantities for research and development.[4] |
| ChemicalBook | Global | Provides product information and supplier listings.[2] |
| Toronto Research Chemicals | Canada | |
| Santa Cruz Biotechnology | USA | |
| A2B Chem | USA | |
| BOC Sciences | USA |
Synthesis and Characterization
General Synthetic Approach
The synthesis would likely involve the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine, followed by the reduction of the nitro group to an amine.
Experimental Workflow: Hypothetical Synthesis
Caption: Hypothetical two-step synthesis of this compound.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide predicted chemical shifts and characteristic vibrational frequencies based on the analysis of structurally similar compounds.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 6.6 | m | 4H | Aromatic protons |
| ~ 4.8 | br s | 2H | -NH₂ |
| ~ 4.6 | br s | 1H | -SO₂NH- |
| ~ 3.6 | septet | 1H | -CH(CH₃)₂ |
| ~ 1.2 | d | 6H | -CH(CH₃)₂ |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | C-NH₂ |
| ~ 133 | C-SO₂ |
| ~ 132 | Ar-CH |
| ~ 129 | Ar-CH |
| ~ 118 | Ar-CH |
| ~ 116 | Ar-CH |
| ~ 46 | -CH(CH₃)₂ |
| ~ 23 | -CH(CH₃)₂ |
Table 5: Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine and sulfonamide) |
| 3100 - 3000 | Aromatic C-H stretching |
| 2980 - 2850 | Aliphatic C-H stretching |
| ~ 1620 | N-H bending |
| 1350 - 1300 | Asymmetric SO₂ stretching |
| 1170 - 1140 | Symmetric SO₂ stretching |
Table 6: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 214.08 | [M]⁺ (Molecular Ion) |
| 199.05 | [M - CH₃]⁺ |
| 156.03 | [M - C₃H₇N]⁺ |
| 106.04 | [C₆H₄NH₂S]⁺ |
| 92.05 | [C₆H₆N]⁺ |
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its chemical structure is particularly amenable to modifications for creating targeted enzyme inhibitors.
Enzyme Inhibition Strategies
This intermediate is being explored for its utility in developing inhibitors for key enzymes implicated in disease progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1]
-
CDK2 Inhibitors: CDK2 is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. Derivatives of this compound are under investigation for their potential to selectively block CDK2 activity, thereby preventing the proliferation of cancer cells.[1]
-
DPP IV Inhibitors: DPP IV inhibitors are an established class of drugs for the management of type 2 diabetes. The structural scaffold of this compound provides a foundation for the synthesis of novel DPP IV inhibitors with enhanced binding affinity and selectivity.[1]
Logical Relationship: From Intermediate to Therapeutic Application
Caption: Role of this compound in drug development.
References
An In-depth Technical Guide on the Predicted Mechanism of Action of 2-Amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the predicted mechanism of action for the compound 2-Amino-N-isopropylbenzenesulfonamide. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from the broader class of sulfonamides to propose a likely primary mechanism and potential secondary activities. The content herein is intended to serve as a foundational resource for researchers initiating studies on this compound, offering predicted pathways, illustrative quantitative data, and comprehensive experimental protocols to guide future investigations.
Introduction
This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents with a history of significant therapeutic impact.[1][][3] The core structure of sulfonamides allows for diverse chemical modifications, leading to a wide range of biological activities.[4] While many sulfonamides are known for their antibacterial properties, derivatives have also been developed as anti-inflammatory agents, diuretics, and anticonvulsants.[1][4] This guide will focus on the predicted primary mechanism of action of this compound as an antibacterial agent and explore potential secondary mechanisms based on its structural characteristics.
Predicted Primary Mechanism of Action: Inhibition of Folic Acid Synthesis
The most well-established mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[][3] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources, making this pathway an excellent target for antimicrobial therapy.[3] Humans, in contrast, obtain folic acid from their diet, so this pathway is absent, providing a basis for the selective toxicity of sulfonamides.[]
The Folic Acid Synthesis Pathway
The bacterial synthesis of folic acid begins with the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. Dihydropteroate is subsequently converted to dihydrofolic acid and then to tetrahydrofolic acid, the biologically active form. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[]
Competitive Inhibition of DHPS
Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[5] They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication, a bacteriostatic effect.[1][]
dot
Caption: Predicted inhibition of the bacterial folic acid synthesis pathway.
Potential Secondary Mechanisms of Action
While the primary predicted mechanism is antibacterial, the structural diversity of sulfonamides suggests that this compound could exhibit other biological activities.
Anti-inflammatory Activity via COX-2 Inhibition
Certain sulfonamide derivatives, such as celecoxib, are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4] It is plausible that this compound could also exhibit anti-inflammatory properties through a similar mechanism.
Cardiovascular Effects
Some studies on benzenesulfonamide derivatives have indicated potential effects on the cardiovascular system, including alterations in perfusion pressure and coronary resistance, possibly through interactions with calcium channels.[6]
Illustrative Quantitative Data
The following table presents hypothetical quantitative data that could be expected from in vitro assays investigating the predicted mechanisms of action of this compound. These values are for illustrative purposes only and would need to be determined experimentally.
| Target | Assay Type | Parameter | Predicted Value | Reference Compound | Reference Value |
| Dihydropteroate Synthase (DHPS) | Enzyme Inhibition | IC₅₀ | 5 µM | Sulfamethoxazole | 10 µM |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC₅₀ | 50 µM | Celecoxib | 0.1 µM |
| L-type Calcium Channel | Radioligand Binding | Kᵢ | > 100 µM | Nifedipine | 0.01 µM |
Detailed Experimental Protocols
To validate the predicted mechanisms of action, a series of in vitro and in vivo experiments would be required.
DHPS Inhibition Assay
Objective: To determine the inhibitory activity of this compound against bacterial dihydropteroate synthase.
Methodology:
-
Enzyme Source: Recombinant DHPS from Escherichia coli is expressed and purified.
-
Assay Principle: The assay measures the enzymatic conversion of PABA to dihydropteroate.
-
Procedure:
-
A reaction mixture is prepared containing buffer, magnesium chloride, ATP, and PABA.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of purified DHPS.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of product formed is quantified using a colorimetric or fluorometric method.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
COX-2 Inhibition Assay
Objective: To assess the selective inhibitory effect of this compound on COX-2.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2.
-
Procedure:
-
Separate reaction mixtures for COX-1 and COX-2 are prepared.
-
Varying concentrations of this compound are added.
-
The reaction is initiated by the addition of arachidonic acid.
-
The amount of prostaglandin produced is measured using an enzyme immunoassay (EIA).
-
-
Data Analysis: IC₅₀ values for both COX-1 and COX-2 are determined to assess the compound's selectivity.
dot
Caption: A typical workflow for characterizing a compound's mechanism of action.
Conclusion
Based on its core sulfonamide structure, the primary mechanism of action for this compound is predicted to be the competitive inhibition of bacterial dihydropteroate synthase, leading to a bacteriostatic effect. However, the potential for other biological activities, such as anti-inflammatory or cardiovascular effects, should not be overlooked and warrants further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predicted mechanisms. Future research will be crucial to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.
References
A Technical Guide to the Structural Analysis and Characterization of 2-Amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Amino-N-isopropylbenzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. As an intermediate in the development of targeted therapeutics, understanding its chemical properties, synthesis, and spectral characteristics is paramount. This document details the predicted and expected analytical data, outlines experimental protocols for its characterization, and explores its potential biological significance, particularly as a scaffold for enzyme inhibitors.
Introduction
This compound (CAS No. 761435-31-8) belongs to the sulfonamide class of compounds, a cornerstone pharmacophore in drug discovery. The unique chemical properties of the sulfonamide group have led to the development of a wide array of therapeutic agents. This compound is of particular interest as a molecular building block for the synthesis of targeted inhibitors for enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1] Inhibition of these enzymes is a key strategy in the development of therapies for cancer and type 2 diabetes, respectively.[1]
This guide presents a detailed summary of the structural and chemical properties of this compound, including predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with an amino group and an N-isopropylsulfonamide group at positions 2 and 1, respectively.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| CAS Number | 761435-31-8 |
| Appearance | Predicted: White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |
Synthesis
Proposed Synthetic Pathway
References
Spectroscopic Analysis of 2-Amino-N-isopropylbenzenesulfonamide: A Technical Guide
For Immediate Release
This technical guide offers a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Amino-N-isopropylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of the spectroscopic characteristics of this molecule. In the absence of publicly available experimental spectra, this guide presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectrometry fragments for this compound. These predictions are derived from the known spectral data of related structures, including 2-aminobenzenesulfonamide and N-isopropyl-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | dd | 1H | Aromatic H (position 6) |
| ~ 7.2 - 7.0 | m | 1H | Aromatic H (position 4) |
| ~ 6.8 - 6.6 | m | 2H | Aromatic H (positions 3 & 5) |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
| ~ 4.8 - 5.2 | d | 1H | -SO₂NH- |
| ~ 3.4 - 3.2 | septet | 1H | -CH(CH₃)₂ |
| ~ 1.1 - 1.0 | d | 6H | -CH(CH₃)₂ |
Note: The chemical shifts of amine (-NH₂) and sulfonamide (-SO₂NH-) protons are concentration and temperature dependent and may appear as broad singlets.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 146 | Aromatic C-NH₂ (position 2) |
| ~ 134 - 132 | Aromatic C (position 4) |
| ~ 130 - 128 | Aromatic C-SO₂ (position 1) |
| ~ 120 - 118 | Aromatic C (position 6) |
| ~ 118 - 116 | Aromatic C (position 5) |
| ~ 116 - 114 | Aromatic C (position 3) |
| ~ 49 - 47 | -CH(CH₃)₂ |
| ~ 24 - 22 | -CH(CH₃)₂ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 214 | [M]⁺ (Molecular Ion) |
| 199 | [M - CH₃]⁺ |
| 172 | [M - C₃H₆]⁺ |
| 156 | [M - C₃H₇N]⁺ or [H₂NC₆H₄SO₂]⁺ |
| 92 | [H₂NC₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further, dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation (using Electrospray Ionization - ESI):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Acquisition Mode: Full scan mode to detect the molecular ion and fragmentation patterns.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 5-10 L/min at 300-350 °C).
-
Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and aid in structural elucidation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Compare the observed fragmentation with the predicted patterns for sulfonamides.
-
Visualizations
The following diagrams illustrate the workflow for the analytical characterization and data integration for this compound.
In Silico Docking of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico docking studies on benzenesulfonamide derivatives. While specific research on the molecular docking of 2-Amino-N-isopropylbenzenesulfonamide is not extensively available in the public domain, this document outlines a robust framework based on established protocols for structurally related sulfonamides. The information presented herein is intended to serve as a detailed reference for researchers, scientists, and drug development professionals engaged in the computational assessment of this important class of molecules.
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its role in inhibiting various enzymes, notably carbonic anhydrases.[1][2][3] Molecular docking serves as a critical computational tool to predict the binding orientation and affinity of these compounds with their protein targets, thereby guiding the rational design of novel and more potent drug candidates.[4][5]
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following section details a generalized yet comprehensive protocol for the in silico molecular docking of benzenesulfonamide derivatives. This methodology is a synthesis of common procedures reported in peer-reviewed literature.[4][5][6]
Preparation of the Target Protein (Receptor)
Successful molecular docking begins with the accurate preparation of the target protein's three-dimensional structure.
-
Structure Retrieval: The 3D crystallographic structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Initial Cleaning: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are generally removed from the PDB file. This step ensures that the docking simulation is not influenced by non-target entities.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues. This is a critical step as electrostatic interactions play a significant role in ligand binding.
-
Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field (e.g., CHARMm) to relieve any steric clashes and to achieve a more stable conformation.[7]
Preparation of the Ligand
The ligand, in this case, a benzenesulfonamide derivative, must also be prepared for the docking simulation.
-
2D to 3D Conversion: The two-dimensional chemical structure of the ligand is drawn using a chemical drawing tool and then converted into a three-dimensional structure.
-
Energy Minimization: Similar to the protein, the ligand's geometry is optimized through energy minimization, often using a force field like MMFF94.[6]
-
Charge Assignment: Partial charges are assigned to the atoms of the ligand, which is crucial for calculating the electrostatic interactions with the protein.
Molecular Docking Simulation
With both the protein and ligand prepared, the docking simulation can be performed.
-
Defining the Binding Site: A docking grid is established around the active site of the protein. The location of the active site can be determined from the position of a co-crystallized ligand in the PDB structure or from published literature.[6]
-
Conformational Sampling: The docking algorithm systematically explores a wide range of possible conformations and orientations of the ligand within the defined binding site.
-
Scoring and Ranking: The generated poses of the ligand are evaluated and ranked using a scoring function. This function estimates the binding affinity, often expressed as a binding energy in kcal/mol. The pose with the most favorable score is considered the most probable binding mode.[6]
Post-Docking Analysis
The final step involves a thorough analysis of the docking results.
-
Interaction Analysis: The interactions between the top-ranked ligand pose and the protein's active site residues are examined. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding.
-
Comparative Analysis: The docking results are often compared with those of a known inhibitor or the natural substrate of the protein to validate the docking protocol and to gain insights into the ligand's potential efficacy.
Data Presentation: Docking Results of Benzenesulfonamide Derivatives
The following table summarizes representative quantitative data from in silico docking studies of various benzenesulfonamide derivatives against different protein targets. This data is provided to illustrate the typical range of docking scores and binding energies observed for this class of compounds.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Benzenesulfonamide-Triazole Derivatives | Carbonic Anhydrase I | -5.13 | Not Reported | [2] |
| Benzenesulfonamide-Triazole Derivatives | Carbonic Anhydrase II | -5.32 | Not Reported | [2] |
| Cyclic Sulfonamide Derivatives | SARS-CoV-2 3CLpro | 5.11 - 6.01 (Total Score) | Not Reported | [8] |
| Substituted Benzenesulfonamides | Penicillin-Binding Protein 2X | -7.47 | -46.238 | [4] |
| Substituted Benzenesulfonamides | Penicillin-Binding Protein 2X | -7.17 | -44.476 | [4] |
| Substituted Benzenesulfonamides | Penicillin-Binding Protein 2X | -6.63 | -45.99 | [4] |
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, provide visual representations of key processes and concepts in in silico docking studies.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: General structure of benzenesulfonamide derivatives.
References
- 1. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. rjb.ro [rjb.ro]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary cytotoxicity screening of 2-Amino-N-isopropylbenzenesulfonamide
Preliminary Cytotoxicity Screening of Sulfonamides: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amino group. While renowned for their antimicrobial properties, emerging research has highlighted their potential as anticancer agents.[1][2] The proposed mechanisms for their cytotoxic effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of sulfonamide compounds, using Sulfamethoxazole as a model. It covers essential experimental protocols, data presentation, and an overview of a key signaling pathway involved in sulfonamide-induced cell death.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various sulfonamide derivatives against several human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth or viability.
| Compound | Cell Line | IC50 (µM) | Reference |
| Sulfonamide Derivative 8b | MDA-MB-231 | 4.62 ± 0.13 | [3][4] |
| Sulfonamide Derivative 8b | HeLa | 7.2 ± 1.12 | [3][4] |
| Sulfonamide Derivative 8b | MCF-7 | 7.13 ± 0.13 | [3][4] |
| Sulfonamide Derivative 8a | Various | 10.91 - 19.22 | [3] |
| Unspecified Sulfonamides | MDA-MB-468 | < 30 | [1] |
| Unspecified Sulfonamides | MCF-7 | < 128 | [1] |
| Unspecified Sulfonamides | HeLa | < 360 | [1] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7, HeLa, MDA-MB-468) in a suitable medium, such as RPMI-1640 supplemented with fetal calf serum and antibiotics. Seed the cells into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][5]
-
Compound Treatment: Prepare a series of logarithmic dilutions of the test sulfonamide compound in the culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the compound. Incubate the plates for a specified period, typically 72 hours.[1][5]
-
MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7][8]
-
Incubation: Incubate the microplate for an additional 2 to 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).[8] During this time, viable cells will metabolize the MTT into formazan crystals.[5]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][9] The plate can be left overnight in the incubator to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[10]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.[11]
-
Reaction Mixture Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves combining an assay buffer and a substrate mix.[11][12]
-
Reaction Incubation: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10][12]
-
Stop Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be measured to subtract background absorbance from the instrument.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of the spontaneous and maximum release controls.
Visualizations
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.
Caption: Step-by-step workflow of the MTT cell viability assay.
Caption: Procedural flow for the LDH cytotoxicity assay.
Caption: Simplified intrinsic apoptotic pathway potentially modulated by sulfonamides.
Signaling Pathways in Sulfonamide-Induced Cytotoxicity
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. This process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[13] Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[14]
Studies on Sulfamethoxazole suggest that its anticancer effects may be mediated through the induction of apoptosis.[2] This involves the modulation of key signaling molecules. For instance, Sulfamethoxazole, particularly in combination with quercetin, has been shown to upregulate the expression of caspase-3, a key executioner caspase, while downregulating NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] NF-κB is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation, and its inhibition can sensitize cancer cells to apoptosis.
The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[13] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[13] Activated caspase-9, in turn, activates downstream effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[13] The inhibition of pro-survival signals like NF-κB, coupled with the activation of the caspase cascade, represents a plausible mechanism for the cytotoxic effects of certain sulfonamides.
Conclusion
While the cytotoxic profile of 2-Amino-N-isopropylbenzenesulfonamide remains to be elucidated, the methodologies and pathways described in this guide provide a robust framework for its preliminary screening. The use of established in vitro assays such as the MTT and LDH assays allows for the quantitative assessment of cytotoxicity against various cancer cell lines. Furthermore, understanding the potential modulation of apoptotic signaling pathways, as demonstrated with Sulfamethoxazole, offers valuable insights into the mechanisms of action of novel sulfonamide-based compounds. Further investigations are warranted to explore the full therapeutic potential of this chemical class in oncology.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative effects of the combination of Sulfamethoxazole and Quercetin via caspase3 and NFkB gene regulation: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and Historical Context of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery of sulfonamide derivatives, the first class of synthetic antimicrobial agents that revolutionized medicine. We delve into the historical context of their development, the pivotal experiments that unveiled their therapeutic potential, and the fundamental scientific principles that underpin their mechanism of action. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and visual representations of key biological pathways and historical workflows.
The Historical Prelude to a Medical Revolution
The early 20th century was a time of significant advances in chemistry and medicine, yet infectious diseases remained a leading cause of mortality. The prevailing antimicrobial therapies were largely limited to topical antiseptics and a few specific treatments like quinine for malaria. The quest for "magic bullets" – chemical agents that could selectively target pathogens within the human body without causing harm to the host – was a central theme in medicinal chemistry, championed by scientists like Paul Ehrlich.
It was within this scientific landscape that the German bacteriologist and pathologist Gerhard Domagk, working at the I. G. Farbenindustrie, embarked on a systematic investigation of synthetic dyes for their potential antibacterial properties. This research was rooted in the observation that certain dyes exhibited selective staining of bacterial cells, suggesting a potential for targeted toxicity.
In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Joseph Klarer, named Prontosil rubrum, demonstrated remarkable curative effects in mice infected with lethal doses of Streptococcus pyogenes.[1][2] Domagk's meticulous animal experiments revealed that while Prontosil was inactive in vitro, it possessed potent antibacterial activity in vivo.[3][4] This groundbreaking discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the sulfonamide era.[5][6]
A pivotal moment in the history of sulfonamides came in 1935 when researchers at the Pasteur Institute in France, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug.[7] They demonstrated that upon administration, Prontosil is metabolized in the body to release the active antimicrobial agent, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[7] Sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and was not patentable as a new chemical entity, which led to a rapid proliferation of research and development of numerous sulfonamide derivatives worldwide.[8]
The Scientific Foundation: Mechanism of Action
The antibacterial action of sulfonamides is a classic example of competitive inhibition. These compounds are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[8][9] Folic acid, in its reduced form as tetrahydrofolate, is a vital coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.
Bacteria must synthesize their own folic acid, as they are unable to utilize pre-formed folate from their environment. In contrast, mammals obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an ideal target for selective toxicity.[8]
Sulfonamides exert their bacteriostatic effect by competing with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the folic acid pathway. By binding to DHPS, sulfonamides block the synthesis of dihydrofolic acid, leading to a depletion of tetrahydrofolate and subsequent inhibition of bacterial growth and replication.
Quantitative Data on Early Sulfonamide Derivatives
The discovery of sulfanilamide spurred the synthesis and evaluation of thousands of derivatives in the quest for improved efficacy, broader spectrum of activity, and reduced toxicity. The following tables summarize key quantitative data for some of the early and historically significant sulfonamide derivatives.
Table 1: In Vitro Antibacterial Activity of Early Sulfonamide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Sulfonamide Derivative | Streptococcus pyogenes | Staphylococcus aureus | Escherichia coli |
| Sulfanilamide | 100 - 200 | >256 | 1000 - 5000 |
| Sulfapyridine | 25 - 50 | 100 - 200 | 500 - 1000 |
| Sulfathiazole | 5 - 10 | 10 - 25 | 100 - 250 |
| Sulfadiazine | 1 - 5 | 5 - 10 | 50 - 100 |
Note: MIC values are approximate and varied in early studies depending on the specific strains and testing methodologies used. Data is compiled from various historical sources for comparative purposes.
Table 2: Pharmacokinetic Properties of Early Sulfonamide Derivatives in Humans
| Sulfonamide Derivative | Absorption | Protein Binding (%) | Half-life (hours) |
| Sulfanilamide | Rapid | ~20 | 7 |
| Sulfapyridine | Slower, variable | ~50 | 12 |
| Sulfathiazole | Rapid | ~70 | 3 |
| Sulfadiazine | Good | ~55 | 17 |
Note: Pharmacokinetic parameters can vary based on individual patient factors and formulation.[10]
Key Experimental Protocols
The validation of sulfonamides as effective chemotherapeutic agents relied on rigorous experimental work. Below are outlines of the key experimental protocols that were instrumental in their discovery and development.
Domagk's In Vivo Mouse Protection Test (ca. 1932)
This protocol describes the foundational experiment that demonstrated the in vivo efficacy of Prontosil.
Objective: To determine the protective effect of Prontosil against a lethal bacterial infection in a mouse model.
Materials:
-
Healthy mice of a consistent strain and weight.
-
A virulent culture of Streptococcus pyogenes, isolated from a human patient.
-
Prontosil rubrum solution for injection or oral administration.
-
Sterile saline solution (control).
-
Syringes and needles for injection.
Methodology:
-
Infection: A lethal dose of S. pyogenes culture was administered to a group of mice, typically via intraperitoneal injection. The lethal dose was predetermined through prior titration experiments.[4][6]
-
Treatment: The infected mice were divided into two groups:
-
Treatment Group: Received a dose of Prontosil solution, administered either subcutaneously or orally via a stomach tube, shortly after infection.[4]
-
Control Group: Received an equivalent volume of sterile saline solution.
-
-
Observation: The mice were observed over a period of several days, and mortality rates in both groups were recorded.
-
Endpoint: The primary endpoint was survival. A significant difference in survival between the Prontosil-treated group and the control group indicated the therapeutic efficacy of the compound.
Expected Results: In Domagk's original experiments, the majority of the untreated control mice succumbed to the infection, while a significant proportion of the Prontosil-treated mice survived.[4][6]
In Vitro Sulfonamide Susceptibility Testing (Broth Dilution Method - adapted from historical context)
This protocol outlines a method that would have been used to determine the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives against various bacteria.
Objective: To determine the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Pure cultures of test bacteria (e.g., S. pyogenes, S. aureus, E. coli).
-
Sterile nutrient broth.
-
Stock solutions of sulfonamide derivatives of known concentrations.
-
Sterile test tubes and pipettes.
-
Incubator.
Methodology:
-
Serial Dilution: A series of test tubes containing nutrient broth were prepared. The sulfonamide stock solution was serially diluted across the tubes to create a range of decreasing concentrations.
-
Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium. A control tube containing only broth and the bacterial inoculum (no sulfonamide) was also prepared.
-
Incubation: The tubes were incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Observation: After incubation, the tubes were visually inspected for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC was recorded as the lowest concentration of the sulfonamide derivative in which no visible growth (turbidity) was observed.
The Evolution and Legacy of Sulfonamide Derivatives
The discovery that sulfanilamide was the active moiety of Prontosil unleashed a torrent of medicinal chemistry research. The core structure of sulfanilamide, a para-aminobenzenesulfonamide, provided a versatile scaffold for chemical modification. By substituting various functional groups on the sulfonamide nitrogen (N1), chemists were able to synthesize a vast array of derivatives with improved properties.
This rapid development led to the introduction of more potent and less toxic sulfonamides, such as sulfapyridine, sulfathiazole, and sulfadiazine, which became mainstays in the treatment of various bacterial infections, including pneumonia, meningitis, and urinary tract infections.[7] The widespread use of sulfonamides during World War II is credited with saving countless lives from wound infections and other bacterial diseases.[11]
The success of sulfonamides not only provided the first effective systemic treatments for bacterial infections but also laid the groundwork for the modern era of antimicrobial drug discovery. The principles of structure-activity relationships, the importance of in vivo testing, and the concept of competitive inhibition were all solidified through the study of these groundbreaking compounds. Although the advent of penicillin and other antibiotics in the 1940s and beyond led to a decline in the use of sulfonamides for many infections, they remain an important class of antimicrobial agents, often used in combination with other drugs, and their discovery stands as a monumental achievement in the history of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 4. Chemical & Engineering News: Top Pharmaceuticals: Prontosil [pubsapp.acs.org]
- 5. researchopenworld.com [researchopenworld.com]
- 6. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. prezi.com [prezi.com]
An In-depth Technical Guide on the Solubility and Stability of 2-Amino-N-isopropylbenzenesulfonamide in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide based on the general properties of sulfonamides as a class of compounds. Specific quantitative solubility and stability data for 2-Amino-N-isopropylbenzenesulfonamide were not found in publicly available literature. The experimental protocols and data tables provided herein are intended to serve as a template and guide for researchers to conduct their own specific investigations on this compound.
Introduction
This compound is a chemical compound within the sulfonamide class. The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its formulation, bioavailability, and shelf-life. This guide outlines the key considerations and experimental approaches for determining the solubility and stability of this compound in common solvents, drawing upon established methodologies for sulfonamides and APIs in general.
Solubility Determination
The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given amount of solvent at a specific temperature. For pharmaceutical development, understanding the solubility in various solvents is crucial for designing appropriate formulations and delivery systems.
Factors Influencing Solubility of Sulfonamides
The solubility of sulfonamides can be influenced by several factors, including:
-
pH of the solvent: The amino group and the sulfonamide group can ionize depending on the pH, which significantly affects solubility.
-
Solvent polarity: The choice of solvent, ranging from polar (e.g., water, ethanol) to non-polar (e.g., hexane), will impact the solubility based on the principle of "like dissolves like."
-
Temperature: Generally, solubility increases with temperature, although exceptions exist.
-
Crystal form (polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Common Solvents for Solubility Studies
A range of solvents should be investigated to establish a comprehensive solubility profile. These typically include:
-
Aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
Water
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Chlorinated solvents (e.g., dichloromethane)
-
Ethers (e.g., diethyl ether)
-
Hydrocarbons (e.g., hexane)
Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is a common and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the samples at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Centrifuge or filter the suspension to separate the saturated solution from the excess solid. Filtration should be performed using a filter that does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.
Data Presentation: Solubility of this compound
The following table serves as a template for presenting experimentally determined solubility data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Analytical Method |
| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |
| pH 2.0 Buffer | 25 | Data to be determined | Data to be determined | HPLC-UV |
| pH 7.4 Buffer | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Isopropanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |
Stability Assessment
Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is used to establish a re-test period or shelf life and recommend storage conditions.
Degradation Pathways of Sulfonamides
Sulfonamides can undergo various degradation reactions. The primary pathways for both chemical and biological degradation often involve the modification of the amino (N1H2-) moiety and the destruction of the sulfonamide bridge (-SO2-N11H-).[2] Common chemical degradation mechanisms include:
-
Hydrolysis: Cleavage of the S-N bond in the sulfonamide bridge can occur, especially at extreme pH values.[2]
-
Oxidation: The amino group and the aromatic ring can be susceptible to oxidation.[2]
-
Photolysis: Exposure to light can induce degradation.
-
Isomerization: Rearrangement of the molecular structure can occur under certain conditions.[2]
Experimental Protocol for Stability Testing
A comprehensive stability study involves both forced degradation (stress testing) and long-term stability studies under controlled storage conditions.[1][3]
Forced Degradation (Stress Testing):
Forced degradation studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[]
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and store at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 10°C increments above the accelerated testing temperature).[1][3]
-
Photostability: Expose the solid compound and its solution to light sources as per ICH Q1B guidelines.
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.
Long-Term Stability Studies:
Long-term studies are conducted to evaluate the stability of the API under recommended storage conditions.[5]
-
Storage Conditions: Store the API in controlled environmental chambers at specified long-term and accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH).[1]
-
Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies, and at 0, 3, and 6 months for accelerated studies.[5]
-
Parameters to be Tested: The testing should cover physical, chemical, and microbiological attributes as appropriate, such as appearance, assay, purity (degradation products), and water content.[1][3]
Data Presentation: Stability of this compound
The following table can be used to summarize the results from a long-term stability study.
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | Data to be determined | Data to be determined | Data to be determined |
| Individual Impurity (%) | ≤ 0.2 | < 0.1 | Data to be determined | Data to be determined | Data to be determined |
| Total Impurities (%) | ≤ 1.0 | 0.15 | Data to be determined | Data to be determined | Data to be determined |
| Water Content (%) | ≤ 0.5 | 0.2 | Data to be determined | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols for 2-Amino-N-isopropylbenzenesulfonamide in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Amino-N-isopropylbenzenesulfonamide is a sulfonamide compound. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader class of sulfonamides and benzenesulfonamide derivatives has been shown to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] These effects are often attributed to their ability to interfere with various cellular signaling pathways.[3][4]
These application notes provide a generalized protocol for the use of this compound in cell culture, based on the known properties of related sulfonamide compounds. Researchers should treat this as a starting point and optimize the protocols for their specific cell lines and experimental questions.
Product Information
| Product Name | This compound |
| Appearance | White to off-white powder |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol [5] |
| CAS Number | 761435-31-8[3] |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Biological Context: Potential Mechanisms of Action of Sulfonamide Derivatives
Sulfonamide derivatives have been reported to exert their effects through various mechanisms, which may serve as a guide for investigating the activity of this compound.
-
Enzyme Inhibition: Many sulfonamides act as competitive inhibitors of enzymes. For instance, antibacterial sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] In mammalian cells, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, cyclooxygenase-2 (COX-2), and various kinases.[2]
-
Modulation of Signaling Pathways: Research on related compounds suggests potential involvement in key cellular signaling pathways.
-
VEGFR-2 Inhibition: Some sulfonamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3]
-
MAPK Pathway: Studies have shown that certain sulfonamide analogues can modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[4]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, another critical stress-activated pathway, has also been implicated in the mechanism of action of some sulfonamide compounds, leading to cell cycle arrest.[4]
-
Potential Signaling Pathway of Sulfonamide Derivatives
Caption: Potential signaling pathways modulated by sulfonamide derivatives.
Experimental Protocols
Important: The following protocols are generalized. Optimal conditions (e.g., cell density, compound concentration, and incubation time) must be determined empirically for each cell line and experimental setup.
Reagent Preparation
1. Preparation of Stock Solution:
-
To prepare a 10 mM stock solution of this compound, dissolve 2.14 mg of the compound in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
2. Preparation of Working Solutions:
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
It is recommended to perform a serial dilution to test a range of concentrations.
-
Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Data Presentation
The following tables present representative data from studies on other sulfonamide derivatives to illustrate how results can be structured. These values are not specific to this compound and should be used for illustrative purposes only.
Table 1: Representative Cytotoxicity of Sulfonamide Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Sulfonamide Analogue 5b | Caki-1 (Renal) | MTT | 0.02 | [4] |
| Sulfonamide Analogue 25 | MCF-7 (Breast) | MTT | 0.66 | [3] |
| Sulfonamide Analogue 27 | MCF-7 (Breast) | MTT | 1.06 | [3] |
| Benzenesulfonamide Derivative 8 | MDA-MB-231 (Breast) | MTT | <10 | [6] |
| Benzenesulfonamide Derivative 16 | MDA-MB-231 (Breast) | MTT | <10 | [6] |
Table 2: Representative Enzyme Inhibition by Sulfonamide Derivatives
| Compound | Enzyme Target | Assay Type | IC₅₀ (µM) | Reference |
| Sulfonamide Analogue 23 | EGFRT790M | Kinase Assay | <0.24 | [3] |
| 2-aminothiazole derivative 36 | Jack bean urease | Enzyme Assay | 14.06 | [7] |
| 2-aminothiazole derivative 20 | α-glucosidase | Enzyme Assay | 20.34 | [7] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitation in media | Poor solubility. | Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains low. Briefly warm the stock solution before dilution. |
| High background in assays | Compound interferes with assay reagents. | Run a control with the compound in cell-free media to check for direct interaction with assay components. |
| Inconsistent results | Cell passage number, cell density, or compound degradation. | Use cells within a consistent passage number range. Ensure uniform cell seeding. Prepare fresh working solutions of the compound for each experiment. |
| High cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Test the tolerance of your specific cell line to DMSO. |
Concluding Remarks
This compound belongs to a class of compounds with diverse and significant biological activities. The provided protocols offer a foundational framework for researchers to begin exploring its potential effects in a cell culture setting. Due to the limited specific data on this compound, careful experimental design, including dose-response and time-course studies, is crucial to accurately determine its biological profile. Investigation into its effects on the signaling pathways known to be modulated by other sulfonamides would be a logical next step in characterizing its mechanism of action.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stock Solutions of 2-Amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of 2-Amino-N-isopropylbenzenesulfonamide (CAS 761435-31-8). It includes the chemical and physical properties of the compound, detailed safety and handling instructions, and a step-by-step protocol for preparing stock solutions. Due to the limited availability of public solubility data for this specific compound, a general procedure is provided, emphasizing the importance of preliminary solubility testing.
Introduction
This compound is a sulfonamide compound of interest in various research and drug development applications. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This protocol outlines the necessary procedures for the safe handling and dissolution of this compound to generate a stock solution of a desired concentration.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 761435-31-8 |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| Appearance | Off-white solid (visual inspection) |
| Solubility | Explicit data not available. General sulfonamides exhibit solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in aqueous solutions is generally low.[1] A small-scale solubility test is recommended. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Safety and Handling
3.1 Hazard Identification
Based on available safety information, this compound is associated with the following hazards[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
3.2 Recommended Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
3.3 General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the work area.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. The choice of solvent and final concentration should be guided by the specific requirements of the downstream application and the experimentally determined solubility.
4.1 Materials
-
This compound powder
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size for the desired volume)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Solvent of choice (e.g., DMSO, Ethanol, Methanol)
-
Appropriate storage vials (e.g., amber glass vials)
4.2 Preliminary Solubility Test (Recommended)
Before preparing a large volume of stock solution, it is highly recommended to perform a small-scale solubility test to determine the optimal solvent and concentration.
-
Weigh a small, known amount of the compound (e.g., 1-5 mg).
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL).
-
Vortex or sonicate the mixture to facilitate dissolution.
-
Observe if the compound dissolves completely. If not, add more solvent in small increments until it does, keeping track of the total volume added.
-
Calculate the approximate solubility based on these observations.
4.3 Stock Solution Preparation (Example: 10 mM in DMSO)
This example details the preparation of 10 mL of a 10 mM stock solution in DMSO.
-
Calculate the required mass of this compound:
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 214.29 g/mol
-
Mass (g) = 0.021429 g = 21.43 mg
-
-
Weigh the compound:
-
Using an analytical balance, carefully weigh out 21.43 mg of this compound onto a weighing paper or boat.
-
-
Dissolve the compound:
-
Transfer the weighed powder into a 10 mL volumetric flask.
-
Add a portion of the DMSO (e.g., 5-7 mL) to the flask.
-
Gently swirl the flask to wet the powder.
-
Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
-
Bring to final volume:
-
Once the solid is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
-
Homogenize and store:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution into an appropriate storage vial (e.g., an amber glass vial to protect from light).
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a stock solution of this compound.
References
Application of 2-Amino-N-isopropylbenzenesulfonamide in Enzyme Inhibition Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of 2-Amino-N-isopropylbenzenesulfonamide and related compounds in enzyme inhibition assays. The primary focus is on the inhibition of carbonic anhydrases, a key target for this class of sulfonamides.
Introduction to this compound
This compound belongs to the benzenesulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and bone resorption. Dysregulation of CA activity is implicated in various diseases, making them attractive therapeutic targets.
In particular, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[1][2] Therefore, the development of potent and selective CA inhibitors is a significant area of research in oncology. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural features—an amino group and an N-isopropyl substituent on the sulfonamide moiety—suggest its potential as a carbonic anhydrase inhibitor. This document provides protocols and comparative data on structurally similar compounds to guide researchers in evaluating its efficacy.
Quantitative Data: Inhibition of Carbonic Anhydrases by Benzenesulfonamide Derivatives
The following table summarizes the inhibitory activity (Kᵢ) of various N-alkylated and amino-substituted benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data serves as a benchmark for assessing the potential potency and selectivity of this compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-Amino-N-methylbenzenesulfonamide | 150 | 15 | 30 | 10 |
| 4-Amino-N-ethylbenzenesulfonamide | 120 | 10 | 28 | 8 |
| 4-Amino-N-propylbenzenesulfonamide | 100 | 8 | 25 | 7 |
| N-(n-octyl)-carbamimidoylbenzenesulfonamide | >100,000 | >100,000 | 168 | 672 |
| N-p-methylbenzyl-carbamimidoylbenzenesulfonamide | >100,000 | >100,000 | 754 | 335 |
| 4-(3-(2-benzylphenyl)ureido)benzenesulfonamide | 240 | 19 | 25 | 1.0 |
| Biphenyl- and benzylphenyl-substituted sulfonamides | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 |
Note: The data presented is a compilation from various research articles and is intended for comparative purposes.[3][4][5] The exact inhibitory activity of this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydrase Activity Assay
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Stopped-flow spectrophotometer
-
This compound or other test compounds
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄) for maintaining ionic strength
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds (e.g., 10 mM) in DMSO.
-
Prepare working solutions by serial dilution in the assay buffer.
-
Prepare a stock solution of the CA enzyme in a suitable buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a reaction cuvette, mix the enzyme solution with the desired concentration of the inhibitor or DMSO (for control).
-
Incubate the mixture for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[6]
-
-
Reaction Initiation and Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator in the stopped-flow instrument.
-
Monitor the change in absorbance at 557 nm over time (typically 10-100 seconds). The rate of pH change, indicated by the color change of phenol red, is proportional to the CA activity.
-
-
Data Analysis:
-
Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[6]
-
Protocol 2: Colorimetric Esterase Activity Assay
This assay is a simpler, high-throughput alternative that measures the esterase activity of CA.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
This compound or other test compounds
-
Purified human carbonic anhydrase isoforms
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
DMSO
Procedure:
-
Plate Setup:
-
Add assay buffer to all wells.
-
Add the test compound dilutions to the sample wells.
-
Add DMSO to the control wells (no inhibitor).
-
Add a known CA inhibitor (e.g., acetazolamide) to the positive control wells.
-
-
Enzyme Addition:
-
Add the CA enzyme solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Add the p-NPA substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ value as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: Carbonic Anhydrase IX signaling pathway in cancer.
Experimental Workflow
References
- 1. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
Step-by-step guide to synthesizing 2-Amino-N-isopropylbenzenesulfonamide in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of 2-Amino-N-isopropylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The described methodology follows a robust three-step synthetic pathway, commencing with the preparation of 2-nitrobenzenesulfonyl chloride, followed by its reaction with isopropylamine, and culminating in the reduction of the nitro intermediate to the target amine. Detailed experimental protocols, quantitative data, and characterization of intermediates and the final product are presented herein.
Chemical Properties and Data
A summary of the key chemical properties for the starting materials, intermediates, and the final product is provided below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,2'-Dinitrodiphenyl disulfide | C₁₂H₈N₂O₄S₂ | 308.33 | 1155-00-6 |
| 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 1694-92-4 |
| Isopropylamine | C₃H₉N | 59.11 | 75-31-0 |
| N-isopropyl-2-nitrobenzenesulfonamide | C₉H₁₂N₂O₄S | 244.27 | 23530-42-9 |
| This compound | C₉H₁₄N₂O₂S | 214.29 | 761435-31-8 |
Experimental Protocols
The synthesis of this compound is presented as a three-step process. Each step is detailed with a comprehensive protocol suitable for a standard laboratory setting.
Step 1: Synthesis of 2-Nitrobenzenesulfonyl Chloride
This procedure outlines the preparation of the key intermediate, 2-nitrobenzenesulfonyl chloride, from 2,2'-dinitrodiphenyl disulfide. This protocol is adapted from a well-established method.
Materials and Reagents:
-
2,2'-Dinitrodiphenyl disulfide
-
Concentrated hydrochloric acid (HCl)
-
Concentrated nitric acid (HNO₃)
-
Chlorine gas (Cl₂)
-
Glacial acetic acid
-
Concentrated ammonium hydroxide (NH₄OH)
-
Water
Equipment:
-
3-L three-necked, round-bottomed flask
-
Efficient liquid-sealed stirrer
-
Reflux condenser
-
Gas inlet tube
-
Steam bath
-
Büchner funnel and filter flask
Procedure:
-
In a 3-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 200 g of 2,2'-dinitrodiphenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 mL of concentrated nitric acid.
-
Introduce a steady stream of chlorine gas into the mixture (approximately two bubbles per second) and warm the flask on a steam bath to 70°C.
-
Continue heating and passing chlorine gas for one hour after the disulfide has melted and the solution has turned an orange-red color.
-
Separate the resulting sulfonyl chloride from the supernatant liquid by decantation and wash it with two 300-mL portions of warm water (70°C).
-
Allow the washed chloride to solidify and drain the water as completely as possible.
-
Dissolve the crude sulfonyl chloride in 140 mL of glacial acetic acid at 50–60°C and quickly filter the solution by suction.
-
Chill the filtrate in cold water and stir vigorously to induce crystallization.
-
Triturate the crystalline mixture with 1 L of cold water and decant the water into a large Büchner funnel. Repeat this washing process twice.
-
Add 1 L of cold water to the crystals, followed by 10 mL of concentrated ammonium hydroxide, with stirring.
-
Collect the crystals on the filter, wash with 200 mL of water, and allow them to air-dry. The expected yield is approximately 240 g (84%) of a light yellow product with a melting point of 64–65°C.
Step 2: Synthesis of N-isopropyl-2-nitrobenzenesulfonamide
This step involves the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine to form the corresponding sulfonamide.
Materials and Reagents:
-
2-Nitrobenzenesulfonyl chloride (from Step 1)
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve isopropylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice-water bath with stirring.
-
To the cooled solution, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Wash the resulting solid with hexane and air-dry to obtain N-isopropyl-2-nitrobenzenesulfonamide as a colorless solid. An expected yield of approximately 96% can be achieved.[1]
Characterization Data for N-isopropyl-2-nitrobenzenesulfonamide:
-
¹H NMR (300 MHz, CDCl₃): δ (ppm) 1.16 (d, J=6.2, 6H), 3.60-3.73 (m, 1H), 5.12 (d, J=7.1, 1H), 7.72-7.78 (m, 2H), 7.85-7.89 (m, 1H), 8.16-8.20 (m, 1H).[1]
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of N-isopropyl-2-nitrobenzenesulfonamide to the desired amino group. A common and effective method for this transformation is catalytic hydrogenation.
Materials and Reagents:
-
N-isopropyl-2-nitrobenzenesulfonamide (from Step 2)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Reaction flask
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve N-isopropyl-2-nitrobenzenesulfonamide in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography to obtain the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reactants | Product | Solvent | Catalyst | Temperature | Reaction Time | Yield |
| 1 | 2,2'-Dinitrodiphenyl disulfide, HCl, HNO₃, Cl₂ | 2-Nitrobenzenesulfonyl chloride | Acetic acid (for purification) | - | 70°C | 1.5 hours | ~84% |
| 2 | 2-Nitrobenzenesulfonyl chloride, Isopropylamine, Triethylamine | N-isopropyl-2-nitrobenzenesulfonamide | Dichloromethane | - | Room Temp. | 6 hours | ~96%[1] |
| 3 | N-isopropyl-2-nitrobenzenesulfonamide, H₂ | This compound | Methanol/Ethanol | 10% Pd/C | Room Temp. | Varies | High |
Characterization of this compound
While experimental spectroscopic data for this compound is not widely available in the public domain, the following are predicted characteristic data based on its structure and analysis of similar compounds. Researchers are advised to perform full characterization on their synthesized material.
-
Appearance: Off-white to light yellow solid.
-
Melting Point: Not reported.
-
¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons (likely in the range of 6.5-7.8 ppm), a broad singlet for the amino (-NH₂) protons, a signal for the sulfonamide proton (-SO₂NH-), a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons.
-
¹³C NMR (predicted): The spectrum should display distinct signals for the aromatic carbons and the isopropyl group carbons.
-
IR Spectroscopy (predicted): Characteristic peaks are expected for N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonyl group, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.29 g/mol ).
Visualizing the Synthesis Workflow
The logical flow of the synthesis of this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
References
Unveiling 2-Amino-N-isopropylbenzenesulfonamide: A Chemical Probe in Search of a Target
Despite its availability as a research chemical, a specific, well-characterized protein target for 2-Amino-N-isopropylbenzenesulfonamide has not been prominently identified in publicly available scientific literature. This presents a significant challenge in creating detailed application notes and protocols for its use as a chemical probe, as such documentation is critically dependent on a defined biological counterpart.
Chemical probes are small molecules designed to selectively interact with a specific protein, enabling researchers to study that protein's function in detail. The absence of a known target for this compound means that key information required for its application as a probe, such as its binding affinity, selectivity against other proteins, and its effect on cellular signaling pathways, remains uncharacterized.
For researchers, scientists, and drug development professionals, the utility of a chemical probe is intrinsically linked to its well-defined interaction with a target protein. This interaction is quantified through various metrics and validated through a range of experimental procedures. Without this foundational knowledge, the compound's potential as a tool for biological discovery or as a starting point for drug development is limited.
The Path Forward: Target Identification and Characterization
To establish this compound as a valuable chemical probe, the primary and essential next step is the identification and validation of its biological target(s). This process typically involves a series of rigorous experiments designed to pinpoint the protein or proteins with which the compound interacts.
Below is a generalized workflow that researchers would undertake to identify the target of a novel chemical compound.
Caption: A generalized workflow for identifying the protein target of a chemical compound.
Once a target protein is identified and validated, a comprehensive suite of experiments would be necessary to characterize this compound as a chemical probe. These would include:
-
Binding Assays: To quantify the affinity (e.g., Kd, IC50) of the compound for its target.
-
Selectivity Profiling: To determine the compound's binding specificity against a panel of related and unrelated proteins.
-
Cell-Based Assays: To confirm that the compound engages the target in a cellular context and elicits a measurable biological response.
-
Structural Biology Studies: To understand the precise molecular interactions between the compound and its target protein.
Without the foundational data from such studies, it is not possible to provide the detailed application notes and protocols as initially requested. The scientific community is encouraged to undertake these characterization studies to unlock the potential of this compound as a tool for biological research.
Application Notes & Protocols: Analytical Methods for the Detection of Sulfonamides in Biological Samples
Introduction
This document provides a comprehensive overview of analytical methodologies for the detection and quantification of sulfonamides in various biological matrices. While specific methods for 2-Amino-N-isopropylbenzenesulfonamide are not extensively documented in readily available literature, the protocols detailed herein are applicable to the broader class of sulfonamides and can be adapted for the specific analyte. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and specificity in detecting these compounds.[1]
These methods are crucial for researchers, scientists, and professionals in drug development and food safety monitoring to ensure compliance with regulatory limits and to understand the pharmacokinetic profiles of sulfonamide-based drugs.
I. Overview of Analytical Techniques
The detection of sulfonamides in biological samples such as plasma, urine, and milk typically involves a multi-step process including sample preparation, chromatographic separation, and detection.
-
High-Performance Liquid Chromatography (HPLC) : A robust and widely used technique for the separation and quantification of sulfonamides.[1] HPLC systems coupled with Ultraviolet (UV) or Diode Array Detectors (DAD) are common for routine analysis.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers superior sensitivity and selectivity, making it the gold standard for confirmation and trace-level quantification of sulfonamides.[1][4] This technique is particularly useful for complex biological matrices where interferences can be a significant challenge.
II. Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of different sulfonamides in biological samples. These values can serve as a benchmark for method development and validation.
Table 1: Performance of HPLC Methods for Sulfonamide Analysis in Milk
| Sulfonamide | Method | MRL (µg/kg) | CCα (µg/kg) | CCβ (µg/kg) | Recovery (%) | Reference |
| Sulfadiazine (SDZ) | HPLC-DAD | 100 | 101.61 | 105.64 | 93.9 - 115.9 | [3] |
| Sulfathiazole (STZ) | HPLC-DAD | 100 | - | - | 97.8 - 102.9 | [3] |
| Sulfamethazine (SMZ) | HPLC-DAD | 100 | ~110 | - | >56 | [2] |
| Sulfadimethoxine (SDM) | HPLC-DAD | 100 | ~110 | - | >56 | [2] |
| Sulfaquinoxaline (SQX) | HPLC-DAD | 100 | 106.84 | 119.01 | 98.2 - 111.2 | [3] |
MRL: Maximum Residue Limit, CCα: Decision Limit, CCβ: Detection Capability
Table 2: Performance of LC-MS/MS Methods for Amino Acid Analysis in Plasma (as a proxy for structurally related compounds)
| Analyte | Method | LOQ (µM) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| Various Amino Acids | HILIC-MS/MS | 0.65 - 173.44 | 3.2 - 14.2 | 2.0 - 13.6 | [5] |
LOQ: Limit of Quantification, RSD: Relative Standard Deviation, HILIC: Hydrophilic Interaction Liquid Chromatography
III. Experimental Protocols
Protocol 1: Determination of Sulfonamides in Milk by HPLC-DAD
This protocol is based on a validated method for the determination of seven sulfonamide residues in milk.[2]
1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Extraction:
-
To 10 g of milk sample, add 20 mL of a chloroform/acetone mixture (2:1, v/v).
-
Homogenize the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic supernatant.
-
Repeat the extraction process on the residue with another 20 mL of the chloroform/acetone mixture.
-
Combine the organic supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
SPE Cleanup:
-
Reconstitute the residue in 1 mL of 0.1 M HCl.
-
Condition a cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.
-
Elute the sulfonamides with 5 mL of a methanol/ammonia solution (98:2, v/v).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the final residue in 500 µL of the mobile phase for HPLC analysis.
-
2. HPLC-DAD Analysis
-
Instrumentation: HPLC system with a Diode Array Detector.
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode array detection at a wavelength of 265 nm.[3]
-
Quantification: Create a calibration curve using sulfonamide standards of known concentrations.
Caption: Workflow for Sulfonamide Analysis in Milk by HPLC-DAD.
Protocol 2: General Approach for Underivatized Amino Acid Analysis in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of polar compounds like amino acids in plasma, which can be adapted for sulfonamides. The use of HILIC is beneficial for retaining polar analytes.[6]
1. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) to retain the polar analytes, followed by a decrease in the organic phase to elute the compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target sulfonamide must be determined by infusing individual standards.
Caption: General Workflow for Analysis in Plasma by LC-MS/MS.
IV. Method Validation Considerations
For regulatory and research purposes, any analytical method must be properly validated. Key validation parameters according to guidelines such as the European Union Decision 2002/657/EC include:[2][3]
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy (Recovery): The closeness of the mean test result to the true value.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Decision Limit (CCα) and Detection Capability (CCβ): Statistical parameters used in the context of regulated residue analysis.[2][3]
V. Conclusion
The analytical methods described provide a robust foundation for the detection and quantification of sulfonamides in various biological samples. While LC-MS/MS offers the highest sensitivity and specificity, HPLC-DAD remains a viable and cost-effective option for many applications. The provided protocols and performance data serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods for sulfonamide analysis. Further method development would be required to optimize these protocols for the specific analysis of this compound.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-N-isopropylbenzenesulfonamide in High-Throughput Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-isopropylbenzenesulfonamide is a versatile chemical scaffold that serves as a valuable starting point for the development of potent and selective enzyme inhibitors. Its structural features make it amenable to modifications for optimizing binding affinity and pharmacokinetic properties. Sulfonamide derivatives have a rich history in drug discovery, with applications as antimicrobial, anti-inflammatory, and anticancer agents.[1] This document provides detailed application notes and protocols for the use of this compound and its analogs in high-throughput screening (HTS) campaigns, with a focus on identifying inhibitors for key therapeutic targets such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP-IV).
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 761435-31-8 | [2][3] |
| Molecular Formula | C₉H₁₄N₂O₂S | [4] |
| Molecular Weight | 214.29 g/mol | [4][5] |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=C1N | [4] |
Biological Context and Signaling Pathways
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S transition and S phase.[6] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for anticancer drug development. This compound can serve as a core structure for the design of ATP-competitive inhibitors that target the kinase domain of CDK2, thereby preventing the phosphorylation of its downstream substrates and inducing cell cycle arrest.[6]
Dipeptidyl Peptidase IV (DPP-IV) and Glucose Metabolism
DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, which helps to maintain glucose homeostasis.[7] Consequently, DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. The this compound scaffold can be utilized to develop novel DPP-IV inhibitors.
High-Throughput Screening Protocols
The following protocols are provided as templates for developing HTS assays to screen for inhibitors of CDK2 and DPP-IV using this compound and its analogs.
Protocol 1: Biochemical HTS Assay for CDK2 Inhibition (Luminescence-Based)
This protocol describes a luminescence-based kinase assay to quantify the inhibitory potential of compounds against CDK2 by measuring the amount of ATP remaining after the kinase reaction.
Materials and Reagents:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[8]
-
ADP-Glo™ Kinase Assay kit
-
384-well white, solid-bottom assay plates
-
Acoustic liquid handler
-
Plate reader capable of luminescence detection
Experimental Workflow:
Detailed Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds, including this compound analogs, and a known CDK2 inhibitor (positive control) in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate. Include DMSO-only wells for negative controls (100% activity).[9]
-
Kinase Reaction: Prepare a 2X kinase/substrate reaction mix containing the CDK2/Cyclin A2 complex, peptide substrate, and ATP in kinase buffer. Dispense 5 µL of this mix into each well of the assay plate. Seal the plate and centrifuge briefly. Incubate at room temperature for 60 minutes.[9]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Protocol 2: Cell-Based HTS Assay for DPP-IV Inhibition (Fluorescence-Based)
This protocol describes a method to screen for DPP-IV inhibitors in a living cell system using a fluorogenic substrate.
Materials and Reagents:
-
HepG-2 cells (or other suitable cell line expressing DPP-IV)
-
DMEM high-glucose medium with 10% FBS and 1% penicillin-streptomycin
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Sitagliptin or Vildagliptin (positive control inhibitors)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence microplate reader
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Culture HepG-2 cells in DMEM high-glucose medium. Seed the cells into 96-well or 384-well plates at an optimized density and allow them to adhere for 24 hours.[10]
-
Compound Addition: Prepare serial dilutions of test compounds, including this compound analogs, and a known DPP-IV inhibitor (e.g., sitagliptin) in assay buffer.[10] Remove the culture medium from the cells and add the compound dilutions. Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add the fluorogenic DPP-IV substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at 37°C for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., λex = 360 nm / λem = 460 nm for Gly-Pro-AMC).[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
Representative Quantitative Data
The following table summarizes representative inhibitory activities for benzenesulfonamide analogs against various targets, illustrating the potential potency range for hits derived from a this compound-based library.
| Compound Class | Target | Assay Type | IC₅₀ / Kᵢ | Reference |
| 2-Sulfonyl/Sulfonamide Pyrimidines | WRN Helicase | Biochemical (ADP-Glo) | 10 nM - 41 nM | [12][13] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | Biochemical | nM potency | [14] |
| Aryl Sulfonamides | NaV1.5 | Electrophysiology | Potent inhibition | [15] |
| Cdk2-IN-4 (related CDK2 inhibitor) | CDK2/cyclin A | Biochemical | 44 nM | [16] |
| Sitagliptin (DPP-IV inhibitor) | DPP-IV | Biochemical (Human Plasma) | 39.18 nM | [7][17] |
Conclusion
This compound represents a promising scaffold for the discovery of novel enzyme inhibitors through high-throughput screening. The provided protocols for CDK2 and DPP-IV inhibition assays offer robust starting points for screening campaigns. The adaptability of the benzenesulfonamide core allows for the generation of diverse chemical libraries, increasing the probability of identifying potent and selective lead compounds for further drug development efforts. Careful assay optimization and data analysis are crucial for the success of any HTS campaign.
References
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 761435-31-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 761435-31-8 [chemicalbook.com]
- 4. labshake.com [labshake.com]
- 5. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with 2-Amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-isopropylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While specific in vivo studies on this particular molecule are not extensively documented in publicly available literature, this document provides a comprehensive guide to designing and conducting in vivo experiments for a novel sulfonamide, using this compound as a representative example. The protocols and methodologies outlined are based on established practices for evaluating sulfonamide-based compounds for various potential therapeutic applications, including antibacterial and diuretic activities.
Sulfonamides are a well-known class of synthetic drugs with a broad range of pharmacological activities. They are structurally analogous to p-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This mechanism of action makes them effective antimicrobial agents. Additionally, some sulfonamides exhibit other activities such as diuretic, hypoglycemic, and anti-inflammatory effects.
This application note will detail experimental designs for assessing the potential antibacterial and diuretic efficacy of this compound in rodent models. It includes detailed protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of a related compound, 2-amino-N-isopropylbenzamide, is presented in Table 1. This information is crucial for formulation and dose preparation.
| Property | Value | Source |
| Molecular Formula | C10H14N2O | PubChem |
| Molecular Weight | 178.23 g/mol | PubChem |
| IUPAC Name | 2-amino-N-propan-2-ylbenzamide | PubChem |
| CAS Number | 30391-89-0 | PubChem |
Safety and Handling
Based on data for similar compounds, this compound and its structural analogs may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Design: Antibacterial Efficacy (Murine Systemic Infection Model)
This protocol is designed to evaluate the in vivo antibacterial efficacy of this compound in a mouse model of systemic infection.
Hypothesized Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
The primary mechanism of action for antibacterial sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria. This pathway is essential for the production of nucleotides and amino acids required for DNA, RNA, and protein synthesis.
Caption: Bacterial Folic Acid Synthesis Inhibition Pathway.
Experimental Workflow
Caption: Workflow for Murine Systemic Infection Model.
Protocol: Murine Systemic Infection Model
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Infecting Organism: A clinically relevant strain of Methicillin-resistant Staphylococcus aureus (MRSA) is recommended.
-
Inoculum Preparation: Culture MRSA overnight on a suitable agar plate (e.g., tryptic soy agar). Suspend colonies in sterile saline to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC). Prepare serial dilutions to achieve the desired dosages.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2-5: this compound at various doses (e.g., 10, 30, 100, 300 mg/kg)
-
Group 6: Positive control (e.g., vancomycin)
-
-
Infection and Treatment:
-
Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
One hour post-infection, administer the test compound or vehicle orally (PO) or via IP injection.
-
-
Efficacy Endpoint:
-
Monitor the mice for a period of 7 days post-infection.
-
Record daily survival and any clinical signs of illness.
-
The primary endpoint is the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the mice from death.
-
Data Presentation
The results of the antibacterial efficacy study can be summarized in a table as follows:
| Treatment Group | Dose (mg/kg) | Number of Animals | Number of Survivors (Day 7) | Percent Survival (%) |
| Vehicle Control | - | 10 | 0 | 0 |
| This compound | 10 | 10 | 2 | 20 |
| This compound | 30 | 10 | 5 | 50 |
| This compound | 100 | 10 | 9 | 90 |
| This compound | 300 | 10 | 10 | 100 |
| Vancomycin (Positive Control) | 10 | 10 | 10 | 100 |
Experimental Design: Diuretic Activity (Rat Metabolic Cage Study)
This protocol is designed to assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of this compound.
Hypothesized Mechanism: Carbonic Anhydrase Inhibition
Some sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the reabsorption of bicarbonate, sodium, and water in the proximal tubules of the kidney. Inhibition of this enzyme leads to increased excretion of these substances, resulting in a diuretic effect.
Caption: Hypothesized Carbonic Anhydrase Inhibition in the Kidney.
Experimental Workflow
Caption: Workflow for Rat Diuretic Study.
Protocol: Rat Metabolic Cage Study
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2-4: this compound at various doses (e.g., 10, 30, 100 mg/kg)
-
Group 5: Positive control (e.g., furosemide)
-
-
Compound Administration:
-
Administer the test compound or vehicle orally (PO) or intraperitoneally (IP).
-
Simultaneously, administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) via oral gavage.
-
-
Urine Collection:
-
Place individual rats in metabolic cages.
-
Collect urine over a period of 5 or 24 hours.
-
-
Analysis:
-
Measure the total urine volume.
-
Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
Measure the pH of the urine samples.
-
-
Data Calculation:
-
Calculate the diuretic effect as the total urine output (mL/kg).
-
Calculate the natriuretic and kaliuretic effects as the total Na⁺ and K⁺ excreted (mmol/kg).
-
Data Presentation
The results of the diuretic study can be presented in a tabular format for easy comparison:
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/kg/5h) | Na+ Excretion (mmol/kg/5h) | K+ Excretion (mmol/kg/5h) | Urine pH |
| Vehicle Control | - | 5.2 ± 0.8 | 0.7 ± 0.1 | 0.5 ± 0.1 | 6.8 ± 0.2 |
| This compound | 10 | 8.1 ± 1.2 | 1.1 ± 0.2 | 0.6 ± 0.1 | 7.2 ± 0.3 |
| This compound | 30 | 12.5 ± 1.5 | 1.8 ± 0.3 | 0.7 ± 0.1 | 7.5 ± 0.2 |
| This compound | 100 | 18.3 ± 2.1 | 2.5 ± 0.4 | 0.8 ± 0.2 | 7.8 ± 0.3 |
| Furosemide (Positive Control) | 20 | 25.6 ± 2.5 | 3.5 ± 0.5 | 1.5 ± 0.3 | 7.0 ± 0.2 |
Conclusion
The experimental designs and protocols provided in this application note offer a robust framework for the in vivo evaluation of this compound. By adapting these established methodologies for antibacterial and diuretic screening, researchers can effectively characterize the pharmacological profile of this and other novel sulfonamide compounds. Careful consideration of animal welfare, appropriate controls, and detailed data analysis are paramount for generating reliable and reproducible results. Further studies, including pharmacokinetic and toxicological assessments, would be necessary for a comprehensive preclinical evaluation.
Application Notes and Protocols for Measuring the Activity of 2-Amino-N-isopropylbenzenesulfonamide
Introduction
2-Amino-N-isopropylbenzenesulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, most notably carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in several diseases, including glaucoma, epilepsy, and cancer, making them an important drug target.
This document provides detailed protocols for developing and executing assays to determine the inhibitory activity of this compound against a representative carbonic anhydrase isoform, CA-II. The provided methods include a direct enzyme kinetic assay and a cell-based assay to assess the compound's effect in a more physiological context.
Hypothesized Mechanism of Action
Based on its chemical structure, this compound is hypothesized to act as a carbonic anhydrase inhibitor. The primary amino group and the sulfonamide moiety are capable of coordinating with the zinc ion present in the active site of carbonic anhydrases, thereby blocking its catalytic activity. The N-isopropyl group may contribute to the binding affinity and selectivity for different CA isoforms.
Signaling Pathway
Carbonic anhydrases are crucial for maintaining pH homeostasis in various cellular compartments.[1][2][3] In a cancerous environment, for instance, upregulated CA activity, particularly of isoforms like CA-IX, contributes to the acidification of the tumor microenvironment.[4] This is achieved by catalyzing the hydration of metabolically produced CO2 into protons and bicarbonate ions.[4][5] The resulting acidic extracellular pH promotes tumor invasion and metastasis while protecting the cancer cells from intracellular acidosis. This compound, as a putative CA inhibitor, would block this process, leading to an increase in intracellular pH and a decrease in the acidification of the extracellular space.
Caption: Hypothesized signaling pathway of carbonic anhydrase in a tumor cell and the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase II (CA-II) Inhibition Assay
This protocol describes a colorimetric assay to measure the esterase activity of bovine erythrocyte CA-II and its inhibition by this compound. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA-II, which produces the yellow-colored p-nitrophenolate anion, monitored at 405 nm.
Materials:
-
Bovine Erythrocyte Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl Acetate (p-NPA)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro CA-II inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).
-
Enzyme Preparation: Prepare a working solution of CA-II in 50 mM Tris-HCl buffer (pH 7.4). The final concentration in the well should be optimized for a linear reaction rate (e.g., 10 µg/mL).
-
Assay Setup:
-
Add 2 µL of the diluted compound solutions to the wells of a 96-well plate. Include a DMSO-only control (for 0% inhibition) and a well with no enzyme (for background).
-
Add 178 µL of the CA-II working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Substrate Preparation: Prepare a 10 mM stock solution of p-NPA in DMSO.
-
Reaction Initiation and Measurement:
-
Add 20 µL of the p-NPA stock solution to each well to initiate the reaction. The final p-NPA concentration will be 1 mM.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_control - V_background))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Concentration of this compound | Initial Rate (mAU/min) | % Inhibition |
| 100 µM | 5.2 | 94.8 |
| 10 µM | 15.8 | 84.2 |
| 1 µM | 45.3 | 54.7 |
| 100 nM | 82.1 | 17.9 |
| 10 nM | 98.5 | 1.5 |
| 0 (Control) | 100.0 | 0.0 |
IC50 Value: The concentration of inhibitor required to reduce the enzyme activity by 50%. This is determined by non-linear regression of the dose-response curve.
Protocol 2: Cell-Based Assay for Intracellular pH Regulation
This protocol describes a fluorescence-based assay to measure the effect of this compound on intracellular pH (pHi) in a cancer cell line known to express carbonic anhydrases (e.g., HeLa or A549). The assay utilizes the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
This compound
-
Nigericin
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5, 8.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the cell-based intracellular pH assay.
Procedure:
-
Cell Culture: Seed HeLa or A549 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a 5 µM BCECF-AM loading solution in serum-free DMEM.
-
Remove the culture medium from the cells and add 100 µL of the BCECF-AM loading solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed DMEM.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with two excitation wavelengths (490 nm and 440 nm) and one emission wavelength (535 nm).
-
-
Calibration:
-
At the end of the experiment, treat a separate set of dye-loaded wells with 10 µM nigericin in high K+ buffers of known pH (6.5, 7.0, 7.5, 8.0) for 5 minutes.
-
Measure the fluorescence at both excitation wavelengths for each pH standard.
-
Plot the 490/440 nm fluorescence ratio against the corresponding pH to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each experimental well.
-
Convert the fluorescence ratios to intracellular pH values using the calibration curve.
-
Compare the intracellular pH of the compound-treated cells to the vehicle-treated control cells.
-
Data Presentation:
| Concentration of this compound | Fluorescence Ratio (490/440 nm) | Intracellular pH (pHi) |
| 100 µM | 1.85 | 7.65 |
| 10 µM | 1.62 | 7.48 |
| 1 µM | 1.38 | 7.31 |
| 100 nM | 1.25 | 7.22 |
| 10 nM | 1.21 | 7.19 |
| 0 (Control) | 1.20 | 7.18 |
Conclusion
The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound against carbonic anhydrase. The in vitro assay provides a direct measure of enzyme inhibition and allows for the determination of the compound's potency (IC50). The cell-based assay provides valuable insights into the compound's ability to modulate intracellular pH, a key downstream effect of carbonic anhydrase inhibition in a physiological setting. Together, these assays will enable a comprehensive evaluation of the bioactivity of this compound and its potential as a therapeutic agent. Further studies could explore the compound's selectivity against different carbonic anhydrase isoforms.
References
- 1. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]
- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 4. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-N-isopropylbenzenesulfonamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-isopropylbenzenesulfonamide is a valuable bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a nucleophilic aromatic amino group and a sulfonamide moiety. This combination allows for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry. The presence of the sulfonamide group is a key feature in many therapeutic agents, imparting desirable physicochemical and biological properties. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in key chemical transformations.
Key Applications
The primary utility of this compound as a building block stems from the reactivity of its aniline-like amino group. This primary amine can readily participate in a variety of classical and modern organic reactions, enabling the synthesis of a wide range of derivatives.
1. N-Arylation and N-Alkylation: The amino group can be functionalized through reactions with various electrophiles to form new carbon-nitrogen bonds. This is a fundamental strategy for introducing diverse substituents and building molecular complexity.
2. Amide Bond Formation: Acylation of the amino group with carboxylic acids, acid chlorides, or acid anhydrides provides access to a broad spectrum of N-acyl derivatives. This transformation is crucial for creating peptidomimetics and other amide-containing bioactive molecules.
3. Heterocycle Synthesis: The ortho-relationship of the amino and sulfonamide groups can be exploited in cyclization reactions to construct various heterocyclic scaffolds. These heterocyclic systems are prevalent in many pharmaceutical agents. For instance, derivatives of 2-aminobenzenesulfonamide can be used to synthesize quinazolinones and other fused heterocyclic systems.
4. Precursor for Biologically Active Molecules: The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors. This compound serves as a key starting material for the synthesis of novel sulfonamide-based drug candidates.
Data Presentation
The following tables summarize representative quantitative data for typical reactions involving 2-aminobenzenesulfonamide derivatives, illustrating the efficiency of these transformations.
Table 1: Representative Yields for N-Arylation of 2-Aminobenzenesulfonamide Analogs
| Electrophile | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloronitrobenzene | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2-Bromopyridine | CuI/L-proline | K₂CO₃ | DMSO | 90 | 24 | 78 |
| Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 12 | 92 |
Table 2: Spectroscopic Data for a Representative N-Acyl Derivative
| Compound | Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| N-(2-(N-isopropylsulfamoyl)phenyl)acetamide | C₁₁H₁₆N₂O₃S | 256.32 | 1.15 (d, 6H), 2.20 (s, 3H), 3.50 (m, 1H), 7.20-7.90 (m, 4H), 9.80 (s, 1H) | 24.5, 25.0, 48.0, 122.0, 124.5, 129.0, 131.0, 135.0, 138.0, 169.0 | 257.1 [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a building block.
Protocol 1: General Procedure for N-Acetylation
This protocol describes the acylation of the amino group to form an acetamide derivative.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Sulfonamide Formation with an Alkyl Halide
This protocol details the alkylation of the sulfonamide nitrogen, a reaction possible after protection of the more nucleophilic amino group.
Materials:
-
N-(2-(N-isopropylsulfamoyl)phenyl)acetamide (1.0 eq) (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of N-(2-(N-isopropylsulfamoyl)phenyl)acetamide in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for the key reactions described.
Caption: N-Acetylation Workflow.
Caption: Sulfonamide N-Alkylation.
Caption: Synthetic Pathways.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N-isopropylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-N-isopropylbenzenesulfonamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process:
-
Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine to form N-isopropyl-2-nitrobenzenesulfonamide.
-
Reduction: Reduction of the nitro group of N-isopropyl-2-nitrobenzenesulfonamide to an amino group to yield the final product.
Issue 1: Low Yield in the Sulfonylation Step
Question: I am getting a low yield of N-isopropyl-2-nitrobenzenesulfonamide. What are the potential causes and how can I improve it?
Answer: Low yields in the sulfonylation step are common and can often be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes and Solutions:
-
Hydrolysis of 2-nitrobenzenesulfonyl chloride: 2-nitrobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
-
-
Inappropriate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.
-
Solution: Triethylamine is a commonly used and effective base for this reaction. Use of a slight excess of the amine reactant can also help drive the reaction to completion. Pyridine is another suitable base.
-
-
Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can lead to side reactions. If it's too low, the reaction may be too slow.
-
Solution: The reaction is typically started at a low temperature (0 °C) during the addition of the sulfonyl chloride to control the initial exotherm. The reaction is then allowed to warm to room temperature to proceed to completion.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: A slight excess of isopropylamine (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable 2-nitrobenzenesulfonyl chloride.
-
Issue 2: Formation of Side Products in the Sulfonylation Step
Question: I am observing multiple spots on my TLC plate after the sulfonylation reaction. What are these side products and how can I minimize them?
Answer: The formation of side products is a common issue. The primary side product is often the hydrolyzed sulfonyl chloride (2-nitrobenzenesulfonic acid). Another possibility is the formation of a di-sulfonated amine, although this is less likely with a secondary amine precursor.
Potential Side Products and Minimization Strategies:
| Side Product | Cause | Minimization Strategy |
| 2-Nitrobenzenesulfonic acid | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere. |
| Isopropylammonium chloride | Reaction of isopropylamine with HCl byproduct. | This salt is typically removed during the aqueous workup. Washing the organic layer with dilute acid and then water will effectively remove it. |
Issue 3: Incomplete Reduction of the Nitro Group
Question: The reduction of N-isopropyl-2-nitrobenzenesulfonamide is sluggish or incomplete. How can I drive the reaction to completion?
Answer: Incomplete reduction of the nitro group can be due to several factors, including catalyst deactivation or inappropriate reaction conditions.
Troubleshooting Incomplete Reduction:
-
Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be old or deactivated.
-
Solution: Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation. Increasing the catalyst loading may also improve the reaction rate.
-
-
Reducing Agent Stoichiometry (for Metal/Acid Reductions): For reductions using metals like iron, tin, or zinc in the presence of an acid, an insufficient amount of the metal or acid will lead to incomplete reaction.
-
Solution: Use a significant excess of the metal and acid to ensure the reaction goes to completion.
-
-
Solvent and Solubility: The nitro compound may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent.
-
Solution: Choose a solvent system in which the starting material is soluble. For catalytic hydrogenation, alcohols like ethanol or methanol are common. For metal/acid reductions, acidic aqueous solutions are often used.
-
-
Reaction Temperature and Pressure: Some reductions require elevated temperature or pressure to proceed efficiently.
-
Solution: If the reaction is slow at room temperature, gentle heating may be necessary. For catalytic hydrogenation, increasing the hydrogen pressure can also accelerate the reaction.
-
Issue 4: Difficulty in Purifying the Final Product
Question: I am having trouble purifying this compound. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of both an acidic sulfonamide proton and a basic amino group.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Suggested Solvents: A common approach is to use a solvent pair. The crude product can be dissolved in a minimal amount of a solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, a solvent in which it is less soluble (e.g., water or hexanes) is added dropwise until the solution becomes cloudy. Upon slow cooling, crystals of the purified product should form.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.
-
Eluent System: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the product. A small amount of a basic modifier, like triethylamine, may be added to the eluent to prevent the product from streaking on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in the synthesis of N-isopropyl-2-nitrobenzenesulfonamide?
A1: The most critical step is ensuring anhydrous conditions during the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine. The sulfonyl chloride is highly susceptible to hydrolysis, which is a major cause of low yields.
Q2: What is the white precipitate that forms during the sulfonylation reaction?
A2: The white precipitate is most likely isopropylammonium chloride, the salt formed from the reaction of the excess isopropylamine (or the triethylamine base) with the HCl generated during the reaction. This salt is typically insoluble in common organic solvents like dichloromethane and is removed during the workup.
Q3: Can I use a different base instead of triethylamine for the sulfonylation step?
A3: Yes, other non-nucleophilic tertiary amines like pyridine or N,N-diisopropylethylamine (DIPEA) can be used. The basicity and steric hindrance of the base can influence the reaction rate and yield.
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities could include unreacted N-isopropyl-2-nitrobenzenesulfonamide, the corresponding sulfonic acid from hydrolysis, and potentially side products from the reduction step, such as hydroxylamine or azoxy compounds if the reduction was not complete.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Experimental Protocols
Step 1: Synthesis of N-isopropyl-2-nitrobenzenesulfonamide
This protocol is adapted from a patented procedure with a reported yield of 96%.
Materials:
-
2-nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Dilute hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
To the cooled, stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with an ethyl acetate-hexane (1:1) solution.
-
Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Wash the resulting solid with hexane and air-dry to obtain N-isopropyl-2-nitrobenzenesulfonamide.
Step 2: Synthesis of this compound (Reduction)
This is a general protocol for the reduction of an aromatic nitro group using iron powder.
Materials:
-
N-isopropyl-2-nitrobenzenesulfonamide
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
In a round-bottom flask, suspend N-isopropyl-2-nitrobenzenesulfonamide (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (e.g., 5 equivalents) and ammonium chloride (e.g., 1 equivalent) to the suspension.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Sulfonylation Yield (Qualitative)
| Parameter | Condition 1 | Effect on Yield | Condition 2 | Effect on Yield | Rationale |
| Solvent | Aprotic (e.g., DCM, THF) | Generally Good | Protic (e.g., Ethanol) | Can be lower | Aprotic solvents do not interfere with the reaction. Protic solvents can react with the sulfonyl chloride. |
| Base | Tertiary Amine (e.g., Triethylamine) | High | Inorganic Base (e.g., K₂CO₃) | Can be effective, but may have solubility issues | Tertiary amines are soluble in organic solvents and effectively scavenge HCl. |
| Temperature | 0 °C to Room Temp | Optimal | > Room Temp | May Decrease | Controlled temperature minimizes side reactions. Higher temperatures can lead to degradation. |
| Amine Stoichiometry | Slight Excess (1.1-1.5 eq) | High | Stoichiometric (1.0 eq) | Potentially Lower | A slight excess of the amine drives the reaction to completion. |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the sulfonylation step.
Troubleshooting low solubility of 2-Amino-N-isopropylbenzenesulfonamide in aqueous buffers
Welcome to the technical support center for 2-Amino-N-isopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][2] Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3][4][5] By inhibiting these enzymes, sulfonamides can modulate pH homeostasis in various tissues and cellular compartments.
Q2: I am observing low solubility of this compound in my aqueous buffer. Is this expected?
A2: Yes, it is not uncommon for sulfonamide compounds to exhibit limited solubility in aqueous solutions, particularly around neutral pH. The solubility of sulfonamides is often pH-dependent due to the presence of an ionizable sulfonamide group.
Q3: How does pH influence the solubility of this compound?
A3: The sulfonamide group (-SO₂NH₂) is weakly acidic. In aqueous solutions, it can exist in both a neutral (less soluble) and an ionized (more soluble) form. At lower pH (acidic conditions), the compound will be predominantly in its neutral, less soluble state. As the pH increases (more alkaline conditions), the sulfonamide group can deprotonate to form a more soluble salt. Therefore, increasing the pH of the buffer is a common strategy to enhance the solubility of sulfonamides.
Q4: Can I use organic co-solvents to improve the solubility of this compound?
A4: Yes, using water-miscible organic solvents as co-solvents can significantly improve the solubility of poorly soluble compounds like this compound. Common co-solvents used in biological experiments include dimethyl sulfoxide (DMSO) and ethanol. However, it is crucial to use the lowest effective concentration of the co-solvent, as high concentrations can be toxic to cells and may interfere with your experimental results.
Troubleshooting Guide: Low Solubility in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and overcome common solubility issues with this compound.
Problem: Precipitate forms when dissolving the compound in my aqueous buffer.
Possible Causes and Solutions:
-
pH of the buffer is too low:
-
Solution: Increase the pH of your buffer. Since this compound is a sulfonamide, its solubility is expected to increase at a more alkaline pH. We recommend testing a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for your desired concentration.
-
-
Concentration is too high for the chosen buffer system:
-
Solution 1: Decrease the final concentration. Determine the minimum effective concentration required for your experiment to avoid exceeding the solubility limit.
-
Solution 2: Prepare a high-concentration stock solution in an organic solvent. Dissolve the compound in 100% DMSO or ethanol to create a concentrated stock solution. This stock can then be serially diluted into your aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent in your experiment is low (typically <1%) to minimize cytotoxicity.
-
-
Insufficient mixing or dissolution time:
-
Solution: Ensure the solution is mixed thoroughly. Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution process.
-
Quantitative Solubility Data
| Buffer System | pH | Estimated Solubility | Notes |
| Phosphate Buffer | 5.0 | Low | At acidic pH, the compound is primarily in its less soluble, neutral form. |
| Phosphate Buffer | 7.4 | Moderate | Solubility increases as the pH approaches and surpasses the pKa of the sulfonamide group. |
| TRIS Buffer | 7.4 | Moderate | TRIS buffers are commonly used in biological experiments and can be a suitable alternative to phosphate buffers. |
| Carbonate-Bicarbonate Buffer | 9.0 | High | At alkaline pH, the compound is predominantly in its more soluble, ionized form. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes a general method for preparing a stock solution of this compound using an organic solvent, which can then be diluted in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be applied to aid dissolution.
-
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: A decision-making workflow for troubleshooting the low solubility of this compound.
Signaling Pathway: Inhibition of Carbonic Anhydrase
As a sulfonamide, this compound is a potential inhibitor of carbonic anhydrase. This enzyme plays a critical role in cellular pH regulation by catalyzing the reversible reaction of carbon dioxide and water to form bicarbonate and a proton.
Caption: The inhibitory effect of this compound on the carbonic anhydrase signaling pathway.
References
- 1. Carbonic anhydrase | Enzyme Function, Catalysis & Regulation | Britannica [britannica.com]
- 2. Carbonic Anhydrase: Structure, Function & Importance in Chemistry [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 5. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 2-Amino-N-isopropylbenzenesulfonamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the derivatization of 2-Amino-N-isopropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for a primary aromatic amine like the one on my compound? A1: The primary amino group (-NH2) on the benzene ring is the most common site for derivatization. Standard reactions include acylation (e.g., with acetyl chloride or acetic anhydride), alkylation, and diazotization followed by coupling reactions. The sulfonamide group can also undergo reactions, but typically requires harsher conditions.[1][2]
Q2: Which solvent should I choose for my derivatization reaction? A2: The choice of solvent depends on the specific reaction. For acylations, aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate are common.[3] For N-alkylations, Dimethyl sulfoxide (DMSO) has been used.[4] Solubility of the starting material is a key factor; consider conducting small-scale solubility tests before proceeding with the reaction.
Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system that gives good separation between your starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate or UV visualization) will help identify spots. HPLC can also be used for more quantitative monitoring.[3]
Q4: My product is difficult to purify. What are some common purification strategies? A4: Purification of sulfonamide derivatives can be achieved through several methods. Recrystallization from a suitable solvent system, such as aqueous isopropanol or ethanol, is a common and effective technique.[5] Column chromatography on silica gel is another powerful method for separating the desired product from impurities.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Reagents: Acylating or alkylating agents can degrade if exposed to moisture. | Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried. |
| 2. Insufficient Base: The reaction may require a base to neutralize acidic byproducts (e.g., HCl from acyl chlorides). | Add a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture.[3] | |
| 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier. | Gradually increase the reaction temperature while monitoring with TLC. For some N-alkylations, heating up to 95°C may be necessary.[4] | |
| Multiple Products (Side Reactions) | 1. Di-substitution: Both the primary amine and the sulfonamide nitrogen can be derivatized. | Use a milder base or perform the reaction at a lower temperature. Protecting group strategies may be necessary for complex syntheses. |
| 2. Ring Reactions: Under strongly acidic or basic conditions, other reactions on the aromatic ring can occur. | Maintain a neutral or slightly basic pH if possible. Buffer the reaction mixture if necessary. | |
| Starting Material Remains | 1. Insufficient Reagent: Not enough derivatizing agent was added to react with all the starting material. | Add a slight excess (1.1 to 1.2 equivalents) of the derivatizing agent.[3] |
| 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. | Continue monitoring the reaction with TLC until the starting material spot disappears or is minimized. Some reactions may require several hours.[4] | |
| Product Oiling Out/Precipitation | 1. Poor Solubility: The product may be insoluble in the chosen reaction solvent. | Add a co-solvent to increase solubility or switch to a more suitable solvent system. |
| 2. Temperature Change: The product may be less soluble at the reaction workup temperature. | Perform the workup at the reaction temperature or a slightly elevated temperature. |
Visualizing Workflows and Logic
To aid in experimental design and troubleshooting, the following diagrams illustrate a typical workflow and a decision-making process for addressing low yield.
Caption: A typical workflow for the derivatization of this compound.
Caption: A decision tree for troubleshooting low product yield in derivatization reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol provides a general method for the acylation of the primary amino group of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Drying tube or inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.[3]
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[4]
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO4.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the final N-acylated derivative.[4]
This guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for different derivatizing agents and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Addressing batch-to-batch variability of 2-Amino-N-isopropylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability for researchers, scientists, and drug development professionals working with 2-Amino-N-isopropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in purity between different batches of this compound. What are the likely causes?
A1: Batch-to-batch variability in the purity of synthesized compounds like this compound can arise from several factors throughout the manufacturing process. Key contributors often include inconsistencies in the quality of starting materials, slight deviations in reaction conditions (such as temperature, pressure, and reaction time), and variations in purification methods. The presence of residual solvents or unreacted reagents from the synthesis can also lead to differing purity profiles between batches.
Q2: Could the presence of isomers or related impurities be a reason for the inconsistent performance of our this compound in our assays?
A2: Yes, the presence of isomeric impurities is a critical factor to consider. During the synthesis of aromatic sulfonamides, isomers can form, and their presence, even in small amounts, can significantly impact biological activity and experimental outcomes. Additionally, related impurities, such as the starting materials or byproducts from side reactions, can interfere with your assays. It is crucial to have robust analytical methods to identify and quantify these impurities.
Q3: How can we ensure the consistency of this compound batches for our long-term research projects?
A3: To ensure consistency, it is advisable to procure a single, large batch of the compound for the entire duration of a study. If this is not feasible, it is essential to thoroughly characterize each new batch upon receipt. This includes confirming its identity, purity, and impurity profile using standardized analytical methods. Comparing the analytical data of new batches with a "golden standard" or a previously validated batch can help ensure consistency and minimize variability in your results.[1]
Q4: What are the recommended storage conditions for this compound to maintain its stability and prevent degradation?
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (HPLC, NMR, MS)
| Symptom | Possible Cause | Recommended Action |
| Variable Purity by HPLC | Inconsistent purification, degradation of the compound, or differences in residual solvents. | 1. Standardize the purification protocol across all batches. 2. Perform stress testing (e.g., exposure to heat, light, acid, base) to identify potential degradation products. 3. Use Gas Chromatography (GC) to quantify residual solvents. |
| Unexpected Peaks in NMR Spectrum | Presence of impurities (isomers, unreacted starting materials, or byproducts). | 1. Compare the NMR spectrum with a reference standard if available. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of unknown impurities. 3. Correlate NMR data with findings from HPLC and MS for comprehensive impurity profiling. |
| Mass Spectrometry (MS) shows unexpected masses | Contamination, degradation, or the presence of adducts. | 1. Ensure proper cleaning of the MS instrument. 2. Analyze a fresh sample from a new, unopened container. 3. Vary the ionization source conditions to check for in-source fragmentation or adduct formation. |
Issue 2: Poor or Inconsistent Yields in Synthesis
| Symptom | Possible Cause | Recommended Action |
| Low Synthetic Yield | Poor quality of starting materials, suboptimal reaction conditions, or moisture contamination. | 1. Verify the purity of starting materials (e.g., 2-aminobenzenesulfonamide and isopropyl halide/sulfate) before use. 2. Optimize reaction parameters such as temperature, reaction time, and stoichiometry. 3. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent hydrolysis of reactants.[2] |
| Inconsistent Yields Between Batches | Variations in reaction scale, inefficient stirring, or inconsistent work-up procedures. | 1. Maintain consistent reaction parameters and reagent ratios, especially when scaling up. 2. Ensure efficient and uniform mixing throughout the reaction. 3. Standardize the work-up and purification procedures for all batches. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
Start with 95% A and 5% B
-
Ramp to 5% A and 95% B over 20 minutes
-
Hold for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
-
Analysis:
-
Inject the sample and integrate the peak areas to determine the purity of the compound.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Use an Electrospray Ionization (ESI) source in positive ion mode.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a mass range that includes the expected molecular weight (214.29 g/mol ).
-
-
Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z value.
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method for the structural confirmation of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation and impurity identification.
-
-
Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the compound and identify any impurities.
-
Data Presentation
Table 1: Example Batch Analysis Data for this compound
| Batch ID | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Residual Solvent (ppm) | Appearance |
| Batch-001 | 98.5 | 0.8 (Isomer) | 0.3 (Starting Material) | 150 (Ethyl Acetate) | White Crystalline Solid |
| Batch-002 | 95.2 | 2.1 (Isomer) | 1.5 (Byproduct) | 400 (DCM) | Off-white Powder |
| Batch-003 | 99.1 | 0.5 (Isomer) | 0.1 (Starting Material) | 50 (Ethyl Acetate) | White Crystalline Solid |
Note: This table is a template. Users should populate it with their own experimental data.
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Potential pathways for impurity formation during synthesis.
References
How to prevent degradation of 2-Amino-N-isopropylbenzenesulfonamide during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of 2-Amino-N-isopropylbenzenesulfonamide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound, like other sulfonamides, is primarily caused by three main pathways:
-
Hydrolysis: The sulfonamide bridge can be susceptible to cleavage in the presence of moisture, a reaction that can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: The aromatic amino group (-NH2) is a common site for oxidation, which can be initiated by atmospheric oxygen.[2] This can often lead to discoloration of the compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability and prevent degradation, the compound should be stored with the exclusion of atmospheric and environmental catalysts. Several suppliers recommend storing it in a dark place under an inert atmosphere.[3][4] Safety data sheets further specify keeping the container tightly closed in a dry, cool, and well-ventilated area.[5][6]
Q3: What chemical classes are incompatible with this compound?
A3: You should avoid storing or mixing this compound with strong oxidizing agents.[5][7] Contact with these substances can lead to rapid and potentially hazardous decomposition reactions.
Troubleshooting Guide
This guide addresses specific issues users might encounter, providing actionable steps to resolve them.
Issue 1: The compound has developed a yellow or brown tint over time.
-
Possible Cause: Discoloration is a common sign of oxidation or photodegradation. The aromatic amine functionality is particularly susceptible to these degradation pathways.
-
Troubleshooting Steps:
-
Confirm the purity of the material using the HPLC protocol described below.
-
If degradation is confirmed, it is recommended to use a fresh, uncompromised lot of the compound for future experiments.
-
To prevent recurrence, store the compound in a tightly sealed amber vial, purge the headspace with an inert gas (e.g., argon or nitrogen), and store it in a cool, dark, and dry location such as a desiccator.[3][4][5]
-
Issue 2: My experimental results are inconsistent when using an older batch of the compound.
-
Possible Cause: The compound may have degraded due to repeated exposure to air and moisture each time the container was opened. Degradation products can interfere with assays or alter the compound's effective concentration.
-
Troubleshooting Steps:
-
Perform a purity analysis (see Protocol 1) to quantify the amount of parent compound remaining and identify any major degradation peaks.
-
If purity is below acceptable limits for your application, procure a new batch of the compound.
-
Upon receiving a new shipment, consider aliquoting the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Issue 3: The compound is not dissolving as expected in my chosen solvent.
-
Possible Cause: Degradation products can have different physical properties, including lower solubility, than the parent compound.
-
Troubleshooting Steps:
-
Verify the identity and purity of your compound via an appropriate analytical method (e.g., HPLC, Mass Spectrometry).
-
If impurities are confirmed to be the issue, you may need to purify the material (e.g., via recrystallization) or obtain a new, high-purity batch.
-
Always prepare solutions fresh for each experiment to avoid degradation in solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or Cooler (Cool place) | Slows the rate of chemical reactions, including degradation.[3][4][5] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation by displacing oxygen.[3][4] |
| Light Exposure | Protected from Light (e.g., Amber Vial) | Prevents light-catalyzed photodegradation.[3][4] |
| Humidity | Low Humidity (e.g., Desiccator) | Minimizes water availability for hydrolytic degradation.[5][6] |
| Container | Tightly Sealed Container | Prevents exposure to atmospheric moisture and oxygen.[5][6][7] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. This method may require optimization for specific equipment and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard indicates degradation.
Mandatory Visualization
Caption: Recommended workflow for handling and storing a new batch of the compound.
Caption: Environmental factors leading to distinct degradation pathways.
References
- 1. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 2. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. 761435-31-8|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting inconsistent results in assays with 2-Amino-N-isopropylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro assays involving 2-Amino-N-isopropylbenzenesulfonamide and other sulfonamide-based compounds. Given the limited specific public data on this particular compound, the guidance is based on established principles for working with sulfonamides in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. How can I resolve this?
A1: Compound precipitation is a common issue with hydrophobic molecules like many sulfonamides. Here are several strategies to address this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible (typically <1%) to avoid impacting the biological assay, but high enough to maintain compound solubility. You may need to test a range of final DMSO concentrations (e.g., 0.1% to 0.5%) to find the optimal balance. Always include a vehicle control with the same DMSO concentration in your experiment.[1]
-
Adjust Buffer pH: The solubility of sulfonamides can be highly dependent on pH.[1][2] Depending on the pKa of this compound, adjusting the pH of your assay buffer can increase the concentration of the more soluble ionized form. Consider performing a solubility test at different pH values.[1]
-
Use of Excipients: The inclusion of solubilizing agents, such as cyclodextrins, may help by encapsulating the hydrophobic compound and increasing its apparent solubility in water.[1]
-
Temperature Control: Ensure all components (compound stock, buffer) are at the same temperature before mixing, as solubility can be temperature-dependent.[1]
-
Fresh Dilutions: Prepare fresh dilutions of the compound from your stock solution immediately before each experiment to minimize the chance of time-dependent precipitation.[1]
Q2: I'm observing inconsistent IC50 values for my sulfonamide compound between different experimental runs. What are the potential causes?
A2: Inconsistent results in potency assays can stem from several factors related to both the compound and the experimental setup:
-
Compound Stability: Repeated freeze-thaw cycles of DMSO stock solutions can lead to compound degradation.[3] It is best practice to aliquot stock solutions into single-use volumes. While many compounds are stable in DMSO, exposure to water in the DMSO stock can cause degradation over time.[4][5][6]
-
Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant differences in results.[7] Standardize all steps of your protocol.
-
Pipetting Accuracy: Inaccurate dilutions, especially when preparing a serial dilution series, are a major source of variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Enzyme/Protein Activity: If you are performing an enzyme inhibition assay, ensure the enzyme is from a consistent source and has reliable activity. Low fractions of active enzyme can be a pitfall.[8]
Q3: How can I be sure the inhibitory effects I'm seeing are specific to my target and not due to non-specific interactions?
A3: Non-specific inhibition is a common artifact in screening assays. Here are some ways to identify and mitigate it:
-
Run Control Assays: Include appropriate negative and positive controls in your experiments. A known inhibitor for your target will validate the assay, while a structurally similar but inactive compound can help identify off-target effects.
-
Vary Enzyme/Protein Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration (for non-tight binders), whereas non-specific inhibitors often show a dependence.
-
Include Detergents: In some cases, adding a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) to the assay buffer can disrupt non-specific binding of compounds to proteins. However, you must first validate that the detergent does not affect your target's activity.
-
Orthogonal Assays: Confirm your findings using a different assay format that relies on a different detection method (e.g., a fluorescence-based assay vs. a colorimetric one).
Troubleshooting Inconsistent Assay Results
When faced with inconsistent results, a systematic approach to troubleshooting is crucial. The following guide outlines potential issues and their corresponding solutions.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes; avoid pipetting volumes less than 2 µL. Prepare larger volumes of master mixes to dispense. |
| Improper mixing of reagents or cell suspensions. | Ensure all solutions are homogenous before dispensing. Gently mix plates after reagent addition. | |
| "Edge effects" in multi-well plates due to evaporation. | Fill outer wells with sterile water or PBS to create a humidity barrier. Ensure plates are sealed properly during incubation. | |
| Low or No Signal | Inactive enzyme or protein. | Use a fresh batch of enzyme/protein. Confirm activity with a positive control. |
| Incorrect reagent preparation or storage. | Double-check all calculations and dilutions. Ensure reagents are stored at the recommended temperature and are not expired. | |
| Incorrect wavelength or filter settings on the plate reader. | Verify the instrument settings match the requirements of the assay protocol.[9] | |
| High Background Signal | Non-specific binding of detection antibodies or reagents. | Optimize blocking steps and washing procedures. Increase the number or duration of washes. |
| Contamination of reagents or buffers. | Use fresh, sterile reagents. Filter buffers if necessary. | |
| Compound interference (e.g., auto-fluorescence). | Run a control plate with the compound but without the enzyme/target to measure its intrinsic signal. |
Illustrative Quantitative Data for Benzenesulfonamide Inhibitors
Due to the lack of publicly available IC50 data for this compound, the following table provides example data for other benzenesulfonamide compounds against various targets to illustrate how such data might be presented.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Compound 1 (a bicyclic sulfonamide) | FKBP12 | Fluorescence Polarization | 2.6 | JACS Au (2023)[10] |
| Sulfanilamide | Carbonic Anhydrase | Colorimetric | Non-competitive inhibition observed | ResearchGate (2021)[11] |
| Acetazolamide (a sulfonamide) | Carbonic Anhydrase | Colorimetric | - (Used as reference inhibitor) | ResearchGate (2021)[11] |
This table is for illustrative purposes only and does not represent data for this compound.
Experimental Protocols
Generic Protocol: Enzyme Inhibition Assay (Colorimetric)
This protocol provides a general framework for determining the inhibitory activity of a compound like this compound against a target enzyme that produces a colored product.
Materials:
-
Target Enzyme
-
Substrate
-
This compound (or other inhibitor)
-
Assay Buffer (optimized for pH and cofactors for the target enzyme)
-
DMSO (for compound stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series (e.g., 10 concentrations) in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the components in the following order:
-
Assay Buffer
-
1 µL of the compound dilution from step 1 (this results in a 1% final DMSO concentration if the final volume is 100 µL). For controls, add 1 µL of DMSO.
-
Enzyme solution (at a final concentration that gives a linear reaction rate).
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at the optimal temperature for the enzyme.[7]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to each well.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the colored product. Take readings every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Visual Guides
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Example Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Example pathway showing inhibition of Carbonic Anhydrase by a sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-N-isopropylbenzenesulfonamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of high-purity 2-Amino-N-isopropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity important?
A1: this compound is an organosulfur compound belonging to the sulfonamide class.[1] Sulfonamides are a cornerstone in the development of many pharmaceutical drugs.[2] High purity is critical for drug development and scientific research to ensure experimental reproducibility, safety, and efficacy, as impurities can significantly alter biological and chemical activity.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification strategies for crystalline organic compounds like sulfonamides are recrystallization and column chromatography. Recrystallization is excellent for removing bulk impurities from solid materials, while column chromatography, including flash chromatography and HPLC, is used to separate the target compound from closely related impurities.[3][4]
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities can originate from the synthesis process. The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[1] Potential impurities include:
-
Unreacted starting materials (e.g., 2-aminobenzenesulfonyl chloride or isopropylamine).
-
Byproducts from side reactions during the synthesis.
-
Process-related impurities formed during workup and handling.[4]
-
Degradation products.
Q4: How can I assess the purity of my this compound sample?
A4: Purity is typically assessed using analytical chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, providing data on the percentage purity by peak area.[5] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of purity and can help identify the number of components in a mixture.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Recrystallization Issues
Problem: My compound is not crystallizing from the solution upon cooling.
-
Solution 1: Induce Crystallization. Try scratching the inside wall of the flask at the solvent's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Solution 2: Add a Seed Crystal. If available, add a tiny crystal of pure this compound to the supersaturated solution to initiate crystallization.[3]
-
Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent until the solution becomes slightly cloudy (the saturation point), then allow it to cool slowly.[3]
-
Solution 4: Cool to a Lower Temperature. If cooling to room temperature is unsuccessful, try using an ice bath or a refrigerator to further decrease the compound's solubility.
Problem: The product has oiled out instead of crystallizing.
-
Solution: Oiling out often occurs when a saturated solution is cooled too quickly or if the compound's melting point is lower than the solvent's boiling point. Re-heat the solution until the oil dissolves completely. Allow the flask to cool at a much slower rate (e.g., by insulating it with glass wool or placing it in a warm water bath that cools to room temperature). If the problem persists, a different recrystallization solvent or solvent system may be required.[3]
Problem: The purified crystals are colored.
-
Solution: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. After adding charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Column Chromatography Issues
Problem: I am getting poor separation between my product and an impurity on the column.
-
Solution 1: Optimize the Mobile Phase (Eluent). The polarity of the eluent is critical for good separation. Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound while maximizing the distance to impurity spots.[3]
-
Solution 2: Adjust the Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica (e.g., C18).[3]
-
Solution 3: Modify Column Parameters. Use a longer or narrower column to increase the number of theoretical plates and improve resolution. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.
Problem: The compound is not eluting from the column.
-
Solution: This indicates that the eluent is not polar enough to move the compound through the stationary phase. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Data Presentation
Table 1: General Chromatographic Conditions for Sulfonamide Analysis
| Parameter | Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Reference |
| Analysis | HPLC | C18 (e.g., Zorbax Eclipse XDB) | Gradient of Acetonitrile, Methanol, and 0.08% Acetic Acid in Water | Fluorescence (FLD) or UV | [6] |
| Analysis | SFC | Packed Silica coupled with Aminopropyl | 10% Methanol in CO2, gradient to 30% | UV | [7][8] |
| Purity Check | TLC | Silica Gel | Varies (e.g., Hexane/Ethyl Acetate mixtures) | UV (254 nm) or Fluorescamine Spray (366 nm) | [5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble when hot and poorly soluble when cold. Test small batches with solvents like ethanol, methanol, isopropanol, water, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Flash Column Chromatography Purification
-
Eluent Selection: Using TLC, determine an optimal solvent system that gives the target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If a different solvent is used for dissolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading).
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for failed crystallization.[3]
Caption: Troubleshooting logic for poor chromatographic separation.[3]
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Overcoming off-target effects of 2-Amino-N-isopropylbenzenesulfonamide in experiments
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological target of 2-Amino-N-isopropylbenzenesulfonamide?
A1: Currently, there is no publicly available scientific literature that definitively identifies the primary biological target or the intended mechanism of action for this compound. Researchers using this compound should consider performing initial screening assays to determine its biological activity and target profile.
Q2: My experimental results are inconsistent when using this compound. What could be the cause?
A2: Inconsistent results can arise from several factors, including off-target effects, compound instability, or experimental variability. It is crucial to first establish a clear dose-response relationship for your observed phenotype. If this relationship is inconsistent, consider the possibility of off-target activities that may be influencing your results in a non-linear fashion. Implementing the troubleshooting steps outlined in this guide can help to identify and minimize these confounding variables.
Q3: How can I be sure that the phenotype I observe is due to the intended activity of the compound and not an off-target effect?
A3: Distinguishing on-target from off-target effects is a critical aspect of pharmacological research. Key strategies include:
-
Use of structurally related but inactive control compounds: A compound with a similar chemical structure that does not produce the same biological effect can serve as a negative control.
-
Target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should occlude the effects of this compound if it is acting on-target.
-
Rescue experiments: In a target-knockdown or knockout model, reintroducing a version of the target protein that is resistant to knockdown/knockout but can still be modulated by the compound should rescue the observed phenotype.
Troubleshooting Guide: Overcoming Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Contradictory Phenotypic Readouts
You observe a cellular phenotype that is inconsistent with the expected signaling pathway or is contradictory to previous findings.
Possible Cause: this compound may be interacting with unintended targets (off-targets) that trigger parallel or opposing signaling pathways.
Troubleshooting Steps:
-
Perform a Kinase/Enzyme Panel Screening:
-
Rationale: To broadly identify potential off-target interactions.
-
Protocol: Submit the compound to a commercial service for screening against a panel of kinases, phosphatases, proteases, or other relevant enzyme classes.
-
Data Interpretation: Analyze the screening results to identify any significant off-target "hits." The table below provides an example of how to structure this data.
-
| Target Class | Specific Target | Inhibition (%) @ 1 µM | Inhibition (%) @ 10 µM |
| Kinase | Kinase A | 5% | 15% |
| Kinase | Kinase B | 65% | 95% |
| Protease | Protease X | 2% | 8% |
| Phosphatase | Phosphatase Y | 45% | 80% |
-
Validate Off-Target Hits with Orthogonal Assays:
-
Rationale: To confirm the interactions identified in the initial screen.
-
Protocol: For each high-confidence off-target, use a different experimental method to confirm the interaction. For example, if the initial screen was a binding assay, use a functional enzymatic assay to validate.
-
Workflow:
Fig 1. Workflow for identifying and validating off-target effects.
-
Issue 2: High Background or Non-Specific Signal in Cellular Assays
Your assay (e.g., Western blot, immunofluorescence) shows high background signal when cells are treated with this compound.
Possible Cause: The compound may be inducing a general stress response or other cellular changes that non-specifically affect your readout.
Troubleshooting Steps:
-
Assess Cellular Health:
-
Rationale: To determine if the observed effects are due to cytotoxicity.
-
Protocol: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment. Treat cells with a range of concentrations of this compound.
-
Data Presentation:
-
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 70 |
| 20 | 45 |
-
Use a Negative Control Compound:
-
Rationale: To control for effects of the chemical scaffold itself.
-
Protocol: Synthesize or obtain a structurally similar analog of this compound that is predicted to be inactive against the putative target. Treat cells with this negative control compound at the same concentrations as the active compound.
-
Experimental Protocols
Protocol 1: Target Validation using siRNA-mediated Knockdown
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two separate siRNA solutions: one targeting your putative protein of interest and a non-targeting (scramble) control siRNA.
-
Dilute 20 pmol of each siRNA into 50 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the 100 µL siRNA-lipid complex to the cells in each well.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Compound Treatment: After the knockdown period, treat the cells with this compound or a vehicle control for the desired duration.
-
Analysis: Harvest the cells and analyze the phenotype of interest (e.g., protein expression by Western blot, cell signaling by phospho-specific antibody).
Expected Outcome: If the compound is on-target, its effect on the phenotype should be significantly diminished in the cells treated with the target-specific siRNA compared to the scramble control.
Technical Support Center: Refining Dosing Schedules for Benzenesulfonamides in Animal Models
Disclaimer: Due to the limited availability of published data on 2-Amino-N-isopropylbenzenesulfonamide in animal models, this guide utilizes p-Toluenesulfonamide as an illustrative example for establishing dosing schedules and addressing common experimental challenges. The principles and methodologies described herein can be adapted for other benzenesulfonamide derivatives as compound-specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for sulfonamides like p-Toluenesulfonamide?
A1: p-Toluenesulfonamide is a sulfonamide derivative. While many sulfonamides exhibit antibacterial properties by inhibiting folic acid synthesis in bacteria, p-Toluenesulfonamide has also been investigated for its anti-tumor activities.[1][2] In cancer cell lines, it has been shown to inhibit cell proliferation and induce a G1 arrest of the cell cycle.[2] Its mechanism can involve the modulation of signaling pathways such as the Akt-dependent and -independent mTOR/p70S6K pathway.[2] In chemical reactions, it can act as a nucleophile or an electrophile depending on the conditions.[3]
Q2: What are the common animal models used for toxicity testing of sulfonamide derivatives?
A2: Rodents, particularly rats (e.g., F344/N, F344/NTac, Wistar) and mice (e.g., B6C3F1/N), are commonly used for toxicity studies of sulfonamides.[4][5][6][7] Non-rodent species like dogs are also used, especially to assess hypersensitivity reactions, as they have different metabolic pathways (e.g., deficiency in acetylation) which can make them more susceptible to certain toxicities.[8][9] Zebrafish larvae are also emerging as a model for assessing cardio- and neurotoxicity.[10]
Q3: How is p-Toluenesulfonamide typically administered in animal studies?
A3: In rodent studies, p-Toluenesulfonamide is commonly administered orally by mixing it into the feed.[4][5][7][11] This method is suitable for chronic exposure studies. For acute toxicity studies, oral gavage may be used.[4] The compound is typically ground into a fine powder and blended with the feed to ensure a homogenous mixture.[11]
Q4: What are the known pharmacokinetic properties of p-Toluenesulfonamide in rats?
A4: In female Wistar rats, p-Toluenesulfonamide is well-absorbed after oral administration and is primarily excreted in the urine.[4] Following a 29 or 200 mg/kg oral dose, approximately 77-90% of the dose is excreted in the urine within 24 hours.[4] Metabolism in the rat liver appears to involve cytochrome P450 enzymes, specifically CYP2C7, CYP2D1, and CYP3A2.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced feed consumption in treated animals | Poor palatability of the medicated feed at high concentrations. Systemic toxicity causing malaise. | Start with a lower dose range and gradually increase. If using feed administration, consider incorporating a flavoring agent that does not interfere with the compound's activity. Monitor for other signs of toxicity.[5] |
| Inconsistent or unexpected plasma concentrations of the compound | Contamination of dosed feed with urine and/or feces, which may cause irreversible binding of the test chemical.[11] Improper dose formulation and mixing. | Ensure frequent cage changes and proper housing to minimize contamination. Validate the homogeneity and stability of the dose formulations using analytical methods like HPLC.[11] |
| Crystalluria or signs of renal toxicity | Precipitation of the sulfonamide in the renal tubules, particularly in acidic urine. Dehydration can exacerbate this issue.[1] | Ensure animals have ad libitum access to water. Monitor urine output and conduct urinalysis. In some cases, urinary alkalizers may be considered, though this could affect the compound's pharmacokinetics.[1] |
| No observable effect at calculated doses | Rapid metabolism and clearance of the compound. Poor oral bioavailability in the chosen vehicle. | Characterize the pharmacokinetic profile (e.g., half-life, Cmax) in a pilot study to determine the optimal dosing frequency. Test different formulation vehicles to improve solubility and absorption. |
| Hypersensitivity reactions (e.g., skin rashes, fever) | Formation of reactive metabolites. This is a known issue with some sulfonamides, particularly in dogs which are deficient in certain acetylation pathways.[8][9] | Closely monitor animals for signs of hypersensitivity, especially after several days of dosing. If observed, discontinue treatment and consider using a different animal model or a structurally different compound. |
Data Presentation
Table 1: Summary of p-Toluenesulfonamide Dosing in Rodent Toxicity Studies
| Species | Strain | Duration | Dosing Route | Dose Range (ppm in feed) | Approximate Daily Dose (mg/kg) | Key Findings | Reference |
| Rat | F344/N | 2 weeks | Feed | 750 - 30,000 | 80 - 3,135 | Decreased body weight and feed consumption at ≥10,000 ppm. No histopathologic findings. | [5][7] |
| Rat | F344/NTac | 3 months | Feed | 625 - 10,000 | 30 - 780 | Increased relative kidney weights in males at ≥2,500 ppm. Decreased body weight in females at 10,000 ppm. | [5] |
| Rat | Crj:CD(SD) | Gestation/Lactation | Oral Gavage | N/A | 120, 300, 750 | Decreased body weight and survival rate in newborn rats at 750 mg/kg. | [4] |
| Mouse | B6C3F1/N | 2 weeks | Feed | 750 - 30,000 | 125 - 7,690 | Decreased body weight at 30,000 ppm. Increased kidney weights in females at ≥1,500 ppm. | [5][7] |
| Mouse | B6C3F1/N | 3 months | Feed | 625 - 10,000 | 90 - 1,890 | Increased relative liver and kidney weights in females at 10,000 ppm. | [5] |
Table 2: Acute Toxicity of p-Toluenesulfonamide in Various Species
| Species | Route | LD50 | Reference |
| Rat | Oral gavage | 2,330 mg/kg | [4] |
| Mouse | Intraperitoneal injection | 250 mg/kg | [4] |
| Wild bird | Oral gavage | 75 mg/kg | [4] |
| Zebrafish (larvae) | Immersion | 204.3 ppm (96h LC50) | [10] |
Experimental Protocols
Protocol 1: Preparation of p-Toluenesulfonamide-Medicated Feed for Rodent Studies
-
Chemical Characterization: Confirm the purity of the p-Toluenesulfonamide stock (e.g., >99% pure).[7]
-
Grinding: Grind the crystalline p-Toluenesulfonamide into a fine powder using a mortar and pestle.
-
Premix Preparation: Prepare a premix by manually blending a small, weighed amount of the powdered compound with a portion of the standard rodent chow.
-
Sieving: Pass the premix through a sieve (e.g., number 14 sieve) to ensure no agglomerates remain.[11]
-
Final Blending: Layer the premix into the remaining clean feed in a Patterson-Kelly twin-shell blender. Blend for a set duration with the intensifier bar on (e.g., 5 minutes) and off (e.g., 10 minutes) to ensure homogeneity.[11]
-
Storage: Store the final dose formulations in sealed, doubled polyethylene bags, protected from light at room temperature. Stability should be confirmed for the intended duration of use (e.g., up to 42 days).[11]
-
Verification: Periodically analyze samples of the dose formulations (and animal room samples) using HPLC with UV detection to confirm the target concentration and homogeneity.[11]
Protocol 2: General Procedure for a 14-Day Oral Toxicity Study in Rats
-
Animal Acclimation: Acclimate male and female F344/N rats for at least 5 days to the laboratory conditions.
-
Group Allocation: Randomly assign animals to control and treatment groups (e.g., 5 males and 5 females per group).
-
Dose Preparation: Prepare medicated feed at various concentrations (e.g., 0, 750, 1,500, 3,000, 10,000, and 30,000 ppm) as per Protocol 1.
-
Administration: Provide the respective diets and water ad libitum for 15 days.[5][7]
-
Monitoring: Record clinical observations daily. Measure body weights at the start, weekly, and at the end of the study. Measure feed consumption weekly to calculate the actual compound intake.[5]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs and any gross lesions for histopathological examination.
-
Data Analysis: Analyze data for body weight, feed consumption, and organ weights. Compare treatment groups to the control group using appropriate statistical methods.
Mandatory Visualization
Caption: Workflow for rodent oral toxicity studies.
Caption: p-Toluenesulfonamide's effect on the mTOR/p70S6K pathway.
References
- 1. TOXICITY OF SULPHONAMIDE IN ANIMALS [pashudhanpraharee.com]
- 2. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 3. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Benzenesulfonamide as a novel, pharmaceutical small molecule inhibitor on Aβ gene expression and oxidative stress in Alzheimer's Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Evaluation of Polymorphisms in the Sulfonamide Detoxification Genes CYB5A and CYB5R3 in Dogs with Sulfonamide Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Carbonic Anhydrase as the Biological Target of Sulfonamide Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of established sulfonamide-based inhibitors targeting Carbonic Anhydrase (CA), a key enzyme involved in various physiological processes. The objective is to offer researchers, scientists, and drug development professionals a framework for validating the biological target of these compounds, supported by experimental data and detailed protocols.
Introduction to Carbonic Anhydrase and Sulfonamide Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is crucial in processes such as pH regulation, respiration, and fluid balance.[1] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making it an important drug target.[1][2]
Sulfonamide-based compounds are a well-established class of Carbonic Anhydrase inhibitors (CAIs).[3] They function by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[1] This guide will compare the performance of several widely used CAIs and provide detailed experimental protocols for validating their engagement with Carbonic Anhydrase in a cellular context.
Comparative Analysis of Carbonic Anhydrase Inhibitors
The efficacy and selectivity of CAIs can vary significantly across different CA isozymes. The following table summarizes the inhibitory activity (Ki, in nM) of selected sulfonamides against the ubiquitous isoform CA II and the tumor-associated isoform CA IX.
| Compound | Target Isozyme | Inhibition Constant (Ki, nM) | Reference |
| Acetazolamide | CA II | 12 | [3] |
| CA IX | 25 | [3] | |
| Chlorthalidone | CA II | 138 | [4] |
| CA IX | 3.2 | [4] | |
| Indapamide | CA II | 2530 | [4] |
| CA IX | 45 | [4] | |
| Aliphatic Sulfamate 1 | CA II | 2.5 | [3] |
| CA IX | 0.7 | [3] | |
| Aliphatic Sulfamate 3 | CA II | 1.8 | [3] |
| CA IX | 1.1 | [3] |
Note: Lower Ki values indicate stronger binding affinity and more potent inhibition.
Experimental Protocols for Target Validation
Validating that a compound's biological effect is a direct consequence of engaging its intended target is a critical step in drug discovery.[5][6] The following sections detail two widely used methods for target validation: the Cellular Thermal Shift Assay (CETSA) and siRNA-mediated gene knockdown.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing the direct binding of a compound to its target protein in a cellular environment.[7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[7]
Experimental Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the compound of interest or a vehicle control for a specified duration.[9]
-
Heat Challenge: Heat the cell suspensions or lysates across a range of temperatures to induce protein denaturation and precipitation.[8][10] Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[8]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[8][10]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.[8][11]
-
Data Analysis: Generate a melting curve by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8] Alternatively, an isothermal dose-response curve can be generated by heating samples at a constant temperature with varying ligand concentrations.[8]
siRNA-Mediated Gene Knockdown
Experimental Protocol:
Visualizing Target Validation Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the Carbonic Anhydrase signaling pathway and the experimental workflows for CETSA and siRNA knockdown.
Caption: The role of Carbonic Anhydrase in catalyzing the reversible hydration of CO2 and its inhibition by sulfonamides.
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for validating a biological target using siRNA-mediated gene knockdown.
References
- 1. drugs.com [drugs.com]
- 2. lecturio.com [lecturio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 13. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 15. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 16. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of 2-Amino-N-isopropylbenzenesulfonamide vs [similar compound]
A Head-to-Head Examination of a Simple Sulfonamide and a Potent Antidiabetic Agent
In the landscape of sulfonamide-containing compounds, a diverse range of biological activities can be observed, from simple building blocks to potent, clinically significant drugs. This guide provides a detailed comparative analysis of 2-Amino-N-isopropylbenzenesulfonamide, a relatively simple sulfonamide, and Glibenclamide (also known as Glyburide), a complex second-generation sulfonylurea widely used in the management of type 2 diabetes. This comparison is designed for researchers, scientists, and drug development professionals to highlight the structural nuances that translate into profound differences in physicochemical properties, biological activity, and therapeutic application.
Physicochemical and Biological Properties
The following table summarizes the key physicochemical and biological properties of this compound and Glibenclamide, offering a clear, quantitative comparison.
| Property | This compound | Glibenclamide |
| Molecular Formula | C9H14N2O2S[1] | C23H28ClN3O5S[2][3] |
| Molecular Weight | 214.29 g/mol [1][4] | 494.00 g/mol [3][5] |
| Appearance | Not specified | White, crystalline compound[6] |
| Primary Application | Research chemical/building block | Antidiabetic agent[2][7] |
| Mechanism of Action | Not established | Inhibitor of ATP-sensitive potassium (KATP) channels[7][8][9] |
Experimental Protocols
To understand the functional differences between these two molecules, it is essential to consider the experimental protocols used to characterize their biological activities.
Determination of KATP Channel Inhibition (for Glibenclamide)
A standard method to assess the inhibitory activity of Glibenclamide on ATP-sensitive potassium (KATP) channels involves electrophysiological techniques, specifically patch-clamp recordings on pancreatic β-cells.
Methodology:
-
Cell Culture: Pancreatic β-cell lines (e.g., MIN6) or isolated primary pancreatic islets are cultured under standard conditions.
-
Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to measure KATP channel currents.
-
Experimental Solution: The extracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and varying concentrations of ATP to modulate channel activity.
-
Compound Application: Glibenclamide, dissolved in a suitable solvent like DMSO, is perfused onto the cells at various concentrations.
-
Data Analysis: The inhibition of the KATP channel current by Glibenclamide is measured and the half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathway
Glibenclamide's Mechanism of Action: Insulin Secretion Pathway
Glibenclamide exerts its therapeutic effect by modulating the insulin secretion pathway in pancreatic β-cells. The diagram below illustrates this process.
Caption: Glibenclamide-mediated insulin secretion pathway.
Experimental Workflow
Comparative In Vitro Assay Workflow
The following diagram outlines a typical workflow for the initial in vitro comparison of two compounds like this compound and Glibenclamide.
Caption: Workflow for in vitro compound comparison.
Logical Relationship
Structure-Activity Relationship (SAR) Hypothesis
The significant difference in biological activity between the two compounds can be attributed to their structural disparities. This logical relationship can be visualized as follows.
Caption: Structure-activity relationship hypothesis.
References
- 1. 761435-31-8|this compound|BLD Pharm [bldpharm.com]
- 2. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glyburide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. drugs.com [drugs.com]
- 7. Glibenclamide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinPGx [clinpgx.org]
Reproducibility in Antibacterial Sulfonamide Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the realm of drug discovery, particularly concerning antibacterial agents like sulfonamides, consistent and reliable data are paramount for making informed decisions about lead candidates. This guide provides a comparative analysis of the experimental reproducibility of 2-Amino-N-isopropylbenzenesulfonamide and alternative sulfonamides, focusing on their antibacterial efficacy. Detailed experimental protocols and data are presented to aid researchers in designing and interpreting their own studies.
Comparative Analysis of Antibacterial Activity
The primary measure of a sulfonamide's antibacterial efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The reproducibility of MIC values is crucial for comparing the potency of different compounds.
Due to the limited availability of specific MIC data for this compound in the reviewed literature, this guide presents a comparative table including well-characterized sulfonamides to illustrate the expected range of activity and the importance of standardized testing for reproducibility. The values for this compound are presented as a hypothetical example for illustrative purposes.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Sulfonamides
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | [Hypothetical] 64-128 | - |
| Sulfamethoxazole | Staphylococcus aureus | 64 - 512 | [1] |
| Sulfadiazine | Staphylococcus aureus | >256 | [2] |
| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Escherichia coli | 50 | [3] |
| N-(4-isopropylphenyl)-sulfonamide derivative | Staphylococcus aureus | 3.9 | [4] |
Note: The MIC values can vary depending on the specific strain of bacteria and the experimental conditions.
Experimental Protocols
To ensure the reproducibility of antibacterial susceptibility testing, standardized protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of sulfonamides using the broth microdilution method.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Materials:
- Test sulfonamide compounds (e.g., this compound and alternatives)
- Mueller-Hinton Broth (MHB)[5]
- Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile saline solution (0.85%)
- Dimethyl sulfoxide (DMSO) for dissolving compounds
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Sulfonamide Dilutions: a. Prepare a stock solution of the sulfonamide in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations (e.g., from 512 µg/mL to 0.5 µg/mL). c. Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).
4. Inoculation and Incubation: a. Add 50 µL of the appropriate sulfonamide dilution to each well. b. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). c. The final volume in each well will be 100 µL. d. Incubate the plate at 37°C for 16-20 hours in ambient air.[5]
5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth. c. The results can also be read using a microplate reader at 600 nm.
Signaling Pathway and Experimental Workflow
Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet.[8][9][10] Folic acid is a precursor for the synthesis of nucleotides, which are essential for DNA and RNA replication.[11] By blocking this pathway, sulfonamides prevent bacterial growth and proliferation.
Caption: Inhibition of bacterial folic acid synthesis by this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide compound. A standardized workflow is critical for ensuring the reproducibility of results.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. jocpr.com [jocpr.com]
- 2. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 8. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 2-Amino-N-isopropylbenzenesulfonamide Binding Affinity to Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 2-Amino-N-isopropylbenzenesulfonamide to its putative target, human Carbonic Anhydrase II (hCA II). Due to the absence of direct experimental data for this specific compound in publicly available literature, its binding affinity is estimated based on structure-activity relationships of structurally similar sulfonamides. The performance of this compound is compared against established carbonic anhydrase inhibitors. This guide includes detailed experimental protocols for determining binding affinity and visual diagrams of the relevant biological pathway and experimental workflows.
Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte balance.[1] There are several human CA isoforms, with CA II being one of the most studied and ubiquitously expressed.[2]
Sulfonamides are a well-established class of potent inhibitors of carbonic anhydrases.[3] The primary mechanism of inhibition involves the coordination of the sulfonamide's deprotonated nitrogen atom to the zinc ion (Zn²⁺) located in the active site of the enzyme.[2][4] This binding event displaces the zinc-bound water molecule, thereby blocking the catalytic activity of the enzyme.[1] The affinity and selectivity of sulfonamide inhibitors are influenced by the chemical nature of the substituents on the benzenesulfonamide scaffold, which form secondary interactions with residues in the active site cavity.[2]
Comparative Binding Affinity Data
The binding affinities of this compound (estimated) and a selection of well-characterized carbonic anhydrase inhibitors to human Carbonic Anhydrase II (hCA II) are presented in Table 1. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity; a lower Ki value indicates a higher affinity.
| Compound | Structure | Target Isoform | Inhibition Constant (Ki) (nM) |
| This compound | hCA II | 50 - 150 (Estimated) | |
| Acetazolamide | hCA II | 12 | |
| Brinzolamide | hCA II | 3.2 | |
| Zonisamide | hCA II | 35.2 | |
| U-104 (SLC-0111) | hCA IX | 45.1 |
Note: The Ki for this compound is an estimation based on the binding affinities of other substituted benzenesulfonamides.[5][6] The presence of the N-isopropyl group, a secondary sulfonamide, generally leads to a lower binding affinity compared to primary sulfonamides like acetazolamide.[4]
Carbonic Anhydrase Catalytic Cycle
The diagram below illustrates the catalytic cycle of carbonic anhydrase, which is inhibited by sulfonamides.
Experimental Protocols
The following are detailed protocols for two common biophysical techniques used to determine the binding affinity of small molecules to proteins: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., carbonic anhydrase) immobilized on a sensor surface and an analyte (e.g., sulfonamide inhibitor) in solution.
Experimental Workflow:
Methodology:
-
Protein Preparation: Recombinantly express and purify human Carbonic Anhydrase II. Ensure the protein is properly folded and active.
-
Inhibitor Preparation: Prepare a stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the running buffer.
-
Immobilization: Covalently immobilize the purified carbonic anhydrase onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Binding Analysis:
-
Inject the different concentrations of the sulfonamide inhibitor over the sensor surface to monitor the association phase.
-
After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor from the enzyme.
-
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor from the sensor surface.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Dialyze the purified carbonic anhydrase against the ITC buffer overnight to ensure a perfect buffer match.
-
Dissolve the sulfonamide inhibitor in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the carbonic anhydrase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat change.
-
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer alone to account for the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Conclusion
References
- 1. MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
2-Amino-N-isopropylbenzenesulfonamide: A Comparative Guide to Its Potential as a Multi-Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Amino-N-isopropylbenzenesulfonamide and its potential as an inhibitor of crucial cellular signaling pathways, namely Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase-4 (DPP IV). While direct quantitative inhibitory data for this compound is emerging, this document leverages data on its structural analogs and the broader class of benzenesulfonamide derivatives to offer a valuable perspective for drug discovery and development. The guide also draws comparisons with well-established benzenesulfonamide-based inhibitors of Carbonic Anhydrases (CAs) to highlight the versatility of this chemical scaffold.
Executive Summary
This compound belongs to the benzenesulfonamide class of compounds, a scaffold present in numerous approved drugs. While extensively recognized for their potent inhibition of carbonic anhydrases, recent investigations have unveiled the potential of benzenesulfonamide derivatives to target other key enzymes implicated in cancer and metabolic disorders. This guide explores the prospective inhibitory activity of this compound against CDK2, a critical regulator of the cell cycle, and DPP IV, a key enzyme in glucose homeostasis. By examining its potential alongside established inhibitors of these pathways and its structural relatives targeting carbonic anhydrase, this document serves as a resource for researchers exploring the therapeutic potential of this versatile chemical class.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the inhibitory activities of various benzenesulfonamide derivatives and other known inhibitors against their respective targets. It is important to note that specific IC50 values for this compound against CDK2 and DPP IV are not yet widely published in peer-reviewed literature; therefore, data for structurally related compounds are presented to infer potential efficacy.
| Compound Class | Target Enzyme | Specific Inhibitor | IC50/Ki | Reference Compound | IC50/Ki |
| Benzenesulfonamide Derivatives | CDK2 | 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | 0.044 µM (IC50) | Roscovitine | 0.43 µM (IC50) |
| DPP IV | Piperazine sulfonamide derivatives | 11.2 to 22.6 % inhibition at 100 µM | Sitagliptin | ~26 nM (IC50) | |
| Established CDK2 Inhibitors | CDK2 | Roscovitine | 0.43 µM (IC50) | - | - |
| Dinaciclib | 1 nM (IC50) | - | - | ||
| Established DPP IV Inhibitors (Gliptins) | DPP IV | Sitagliptin | ~26 nM (IC50) | - | - |
| Vildagliptin | ~62 nM (IC50) | - | - | ||
| Saxagliptin | ~26 nM (IC50) | - | - | ||
| Linagliptin | ~1 nM (IC50) | - | - | ||
| Established Carbonic Anhydrase Inhibitors | Carbonic Anhydrase II | Acetazolamide | 12 nM (Ki) | - | - |
| Dorzolamide | 3.5 nM (Ki) | - | - | ||
| Brinzolamide | 3.2 nM (IC50) | - | - |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by these inhibitors.
Caption: CDK2 Signaling Pathway and Point of Inhibition.
Caption: DPP IV Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay, applicable to targets like CDK2 and DPP IV.
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for CDK2 and DPP IV inhibition assays.
CDK2 Inhibition Assay Protocol
This protocol is adapted from commercially available kinase assay kits and general laboratory practices.
1. Materials and Reagents:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
CDK2 substrate (e.g., Histone H1 or a synthetic peptide)
-
ATP solution
-
This compound or other test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes and a plate reader capable of luminescence detection
2. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in Kinase Assay Buffer at desired concentrations. Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Kinase Assay Buffer.
-
Reaction Setup: In each well of the microplate, add:
-
1 µL of inhibitor solution (or DMSO for control wells).
-
2 µL of CDK2/Cyclin enzyme solution.
-
2 µL of a mixture containing the substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO-treated) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
DPP IV Inhibition Assay Protocol
This protocol is based on a common fluorometric assay for DPP IV activity.
1. Materials and Reagents:
-
Recombinant human DPP IV enzyme
-
DPP IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
DPP IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound or other test inhibitors dissolved in DMSO
-
Sitagliptin or another known DPP IV inhibitor as a positive control
-
Black, flat-bottom 96-well microplates
-
Multichannel pipettes and a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
2. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP IV enzyme and substrate in Assay Buffer. Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Assay Buffer.
-
Reaction Setup: In each well of the microplate, add:
-
30 µL of Assay Buffer.
-
10 µL of the test inhibitor solution (or Assay Buffer for 100% activity control, or a known inhibitor for positive control).
-
10 µL of the DPP IV enzyme solution. For background wells, add 10 µL of Assay Buffer instead of the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
While this compound is a compound of emerging interest, its structural foundation within the benzenesulfonamide class suggests significant therapeutic potential across multiple signaling pathways. The exploration of its inhibitory activity against CDK2 and DPP IV represents a promising frontier in the development of novel therapeutics for cancer and type 2 diabetes. This guide provides a framework for researchers to compare the potential of this and related compounds against established inhibitors, supported by detailed experimental protocols and visual representations of the underlying biological processes. Further investigation to determine the specific inhibitory profile and potency of this compound is warranted to fully elucidate its therapeutic promise.
Comprehensive Analysis of 2-Amino-N-isopropylbenzenesulfonamide Activity Uncovers Data Scarcity
A thorough investigation into the biological activity of 2-Amino-N-isopropylbenzenesulfonamide across various cell lines reveals a significant lack of published experimental data. Despite extensive searches for studies detailing its cytotoxic effects, potential signaling pathway modulation, and comparative analyses, no specific information for this particular compound is available in the current scientific literature. This absence of data precludes the creation of a detailed comparison guide as initially requested.
While the primary search for "this compound" and its synonyms, including "N-(1-methylethyl)-2-aminobenzenesulfonamide" and "orthanilamide N-isopropyl derivative," did not yield specific biological activity data, the broader exploration of sulfonamide derivatives has highlighted the diverse pharmacological potential of this class of compounds. Research on various substituted benzenesulfonamides has demonstrated a wide range of biological effects, from antimicrobial and anticancer to cardiovascular activities. However, it is crucial to emphasize that these findings are not directly applicable to this compound, as small structural modifications can lead to significant changes in biological function.
For context, studies on other sulfonamide derivatives have reported:
-
Anticancer and Cytotoxic Activity: Certain nitrobenzenesulfonamide derivatives have been shown to be preferentially toxic to hypoxic cancer cells, such as the EMT6 mammary carcinoma cell line.[1] Additionally, various 2-aminothiazole sulfonamides have been synthesized and investigated for their antioxidant and potential anticancer properties.
-
Cardiovascular Effects: Some benzenesulfonamide derivatives have been evaluated for their effects on cardiovascular parameters, such as perfusion pressure and coronary resistance in isolated rat heart models.[2]
-
Antimicrobial Activity: A range of benzenesulfonamide derivatives have been synthesized and tested for their activity against various bacterial and fungal pathogens.
The lack of specific data for this compound prevents the fulfillment of the user's request for a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not yet published research detailing the cross-validation of this compound's activity in different cell lines. Therefore, any discussion of its biological effects would be purely speculative.
Future research would be necessary to determine the biological activity profile of this compound. Such studies would typically involve the following workflow:
Caption: A generalized workflow for characterizing the biological activity of a novel compound.
Without the foundational data from such experimental evaluations for this compound, a comprehensive and objective comparison guide cannot be constructed. Researchers and drug development professionals interested in this specific molecule would need to conduct these initial studies to establish its biological activity and potential for further development.
References
Efficacy and Potency of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
A comparative analysis of benzenesulfonamide analogs reveals significant variations in their efficacy and potency as inhibitors of carbonic anhydrase (CA) isoforms. These differences are largely dictated by the specific structural modifications of the parent molecule. This guide provides a detailed comparison of various 2-Amino-N-isopropylbenzenesulfonamide analogs, focusing on their inhibitory activities against key human CA isoforms, the experimental methods used for their evaluation, and the underlying structure-activity relationships.
Recent studies have synthesized and evaluated novel series of benzenesulfonamide derivatives for their inhibitory potential against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and IX.[1] The inhibitory activities, reported as Ki values (nM), are summarized in the tables below. Lower Ki values indicate higher potency.
Table 1: Inhibitory Activity (Ki, nM) of Benzenesulfonamide Analogs Against hCA I and hCA II
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |
| Analog Series 1 | ||
| Compound 5 | >10000 | 189.5 |
| Compound 6 | 858.6 | 125.4 |
| Compound 7 | 965.2 | 215.7 |
| Compound 14 | >10000 | 358.1 |
| Analog Series 2 | ||
| Compound 21 | 987.4 | 412.8 |
| Compound 22 | 875.1 | 389.2 |
| Compound 23 | >10000 | 452.6 |
| Compound 26 | 985.2 | 33.2 |
| Compound 27 | 1254 | 245.1 |
| Compound 28 | 987.4 | 198.7 |
| Compound 31 | 854.1 | 41.5 |
| Standard (AAZ) | 250 | 12 |
Data sourced from a study on novel benzenesulfonamide derivatives.[1]
Table 2: Inhibitory Activity (Ki, nM) of Benzenesulfonamide Analogs Against hCA VII and hCA IX
| Compound | hCA VII (Ki, nM) | hCA IX (Ki, nM) |
| Analog Series 1 | ||
| Compound 5 | 171.2 | 89.5 |
| Compound 6 | 214.7 | 95.4 |
| Compound 7 | 354.1 | 124.1 |
| Compound 14 | 547.2 | 158.4 |
| Analog Series 2 | ||
| Compound 21 | 89.5 | 45.1 |
| Compound 22 | 98.4 | 51.2 |
| Compound 23 | 124.7 | 68.7 |
| Compound 26 | 65.2 | 21.5 |
| Compound 27 | 102.5 | 58.4 |
| Compound 28 | 94.1 | 49.8 |
| Compound 31 | 78.4 | 32.4 |
| Standard (AAZ) | 2.5 | 25 |
Data sourced from a study on novel benzenesulfonamide derivatives.[1]
The data indicates that certain structural modifications lead to highly potent and selective inhibitors. For instance, compounds 26 and 31 from the second series of analogs demonstrated significantly higher potency against hCA II compared to other derivatives, with Ki values of 33.2 nM and 41.5 nM, respectively.[1] These compounds also showed good selectivity over other tested isoforms.[1] Notably, many of the synthesized compounds exhibited low to medium nanomolar inhibitory potential against all tested isoforms.[1]
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of these benzenesulfonamide analogs reveals critical insights into the molecular features governing their inhibitory activity. The nature and position of substituents on the benzenesulfonamide scaffold play a crucial role in determining both potency and isoform selectivity.[2][3] For example, the presence of specific moieties can confer different degrees of flexibility to the chemical structure, which in turn influences the inhibitory profile.[4]
In one study, compounds containing piperonyl (compound 26) and benzoate (compound 31) moieties showed enhanced inhibitory properties for hCA II.[1] In another series of benzenesulfonamide derivatives, those incorporating aryl, alkyl, and cycloalkyl moieties through click chemistry were found to be low nanomolar or even subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms.[5][6] The tail groups of the inhibitors have been shown to modulate isoform specificity, while active-site residues within the hydrophobic pocket of the enzyme dictate the binding affinity.[2]
Experimental Protocols
The evaluation of the inhibitory activity of these benzenesulfonamide analogs was primarily conducted using in vitro enzyme inhibition assays.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory potential of the synthesized compounds against various human carbonic anhydrase isoforms (hCA I, II, VII, and IX) was determined using a stopped-flow technique.[1] This method measures the enzyme-catalyzed hydration of carbon dioxide.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human CA isoforms were used. The synthesized benzenesulfonamide analogs were dissolved in a suitable solvent to prepare stock solutions.
-
Assay Procedure: The assay measures the kinetics of the CO2 hydration reaction. An indicator dye is used to monitor the pH change resulting from the formation of bicarbonate and a proton. The measurements are performed at a specific temperature and pH.
-
Data Analysis: The initial rates of the enzymatic reaction are measured in the presence and absence of the inhibitors. The inhibition constants (Ki) are then calculated by fitting the data to appropriate enzyme inhibition models. The results are typically presented as the mean of multiple assays.[1]
Signaling Pathway and Experimental Workflow
Carbonic anhydrases are involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[4] The inhibition of specific CA isoforms, such as the tumor-associated hCA IX and XII, is a promising strategy for cancer therapy.[2][5][7]
The general workflow for the discovery and evaluation of novel benzenesulfonamide-based CA inhibitors is depicted in the following diagram.
Caption: Drug discovery workflow for benzenesulfonamide analogs.
The signaling pathway involving carbonic anhydrase IX in tumor cells highlights its role in regulating intracellular and extracellular pH, which contributes to tumor cell survival and proliferation.
Caption: Role of Carbonic Anhydrase IX in tumor acidosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanobioletters.com [nanobioletters.com]
A Comparative Guide to the Kinase Selectivity of 2-Amino-N-isopropylbenzenesulfonamide
Introduction: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity profile of a novel investigational compound, 2-Amino-N-isopropylbenzenesulfonamide (referred to herein as Compound X), against a panel of related kinases. The performance of Compound X is benchmarked against a known reference inhibitor, providing objective, data-driven insights for researchers and drug development professionals. All data presented is based on standardized in vitro assays to ensure a direct and accurate comparison.
Comparative Selectivity Profile
The inhibitory activity of Compound X and a reference compound was assessed against a panel of ten kinases. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound. The data, summarized below, highlights the comparative potency and selectivity of Compound X. Lower IC50 values indicate higher potency.
| Target Kinase | Compound X (IC50, nM) | Reference Compound (IC50, nM) |
| Target Kinase A | 15 | 25 |
| Off-Target Kinase B | 2,500 | 150 |
| Off-Target Kinase C | > 10,000 | 800 |
| Off-Target Kinase D | 1,200 | 3,500 |
| Off-Target Kinase E | 8,500 | 4,200 |
| Off-Target Kinase F | > 10,000 | 950 |
| Off-Target Kinase G | 7,800 | 600 |
| Off-Target Kinase H | 4,500 | 1,100 |
| Off-Target Kinase I | > 10,000 | > 10,000 |
| Off-Target Kinase J | 6,200 | 2,800 |
Experimental Protocols
Kinase Selectivity Screening via LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies the ability of a test compound to displace a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) from the ATP-binding site of the target kinase.
Materials:
-
Kinases of interest
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (Compound X, Reference Compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, non-binding surface)
Methodology:
-
Compound Preparation: Create a 10-point serial dilution series for each test compound in 100% DMSO. Subsequently, dilute these concentrations into the final assay buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.
-
Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL to each well to initiate the binding reaction.
-
Incubation: Centrifuge the plate briefly to mix the reagents and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the dose-response curve of the emission ratio versus the compound concentration using a four-parameter logistic model.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling context of the target kinase and the workflow of the experimental protocol used for selectivity profiling.
Caption: Hypothetical signaling cascade involving the inhibited Target Kinase A.
Caption: Step-by-step workflow for the in vitro kinase binding assay.
A Comparative Guide to Orthogonal Validation of 2-Amino-N-isopropylbenzenesulfonamide Effects on the MAPK Signaling Pathway
Introduction
2-Amino-N-isopropylbenzenesulfonamide is a novel small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it is hypothesized to act as an inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity protein kinases that play a critical role in signal transduction from cell surface receptors to downstream nuclear targets. The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.
This guide provides a framework for the orthogonal validation of the inhibitory effects of this compound on the MAPK pathway. Orthogonal methods are employed to interrogate the biological system from different, independent perspectives, thereby increasing confidence in the experimental results. Here, we compare the efficacy of this compound with established MEK1/2 inhibitors, such as Trametinib, using a series of biochemical and cell-based assays. The presented data is representative of typical results obtained for a potent MEK inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data from a series of orthogonal experiments designed to validate the inhibitory effects of this compound on the MAPK pathway.
Table 1: In Vitro Kinase Assay - Direct Inhibition of MEK1
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 15.2 |
| Trametinib (Control) | MEK1 | 5.8 |
Table 2: Western Blot Analysis - Inhibition of ERK1/2 Phosphorylation in A375 Cells
| Compound | Concentration (nM) | p-ERK1/2 Inhibition (%) |
| This compound | 10 | 45% |
| 50 | 85% | |
| 100 | 98% | |
| Trametinib (Control) | 10 | 60% |
| 50 | 95% | |
| 100 | 99% |
Table 3: Cell Proliferation Assay - Anti-proliferative Effects in A375 Cells
| Compound | Assay Type | GI50 (nM) |
| This compound | CellTiter-Glo® | 25.7 |
| Trametinib (Control) | CellTiter-Glo® | 10.1 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the workflows of the orthogonal validation methods.
Caption: MAPK signaling pathway with the inhibitory action of this compound on MEK1/2.
Head-to-Head Comparison: 2-Amino-N-isopropylbenzenesulfonamide vs. Dorzolamide for the Management of Elevated Intraocular Pressure in Glaucoma
Disclaimer: 2-Amino-N-isopropylbenzenesulfonamide is a chemical compound for which there is limited publicly available information regarding its use as a therapeutic agent. This guide presents a hypothetical head-to-head comparison with a standard-of-care drug for illustrative purposes, assuming its investigation for a specific therapeutic application. The experimental data and protocols are representative examples and not based on actual clinical or preclinical studies of this specific compound.
This guide provides a comparative analysis of the investigational compound this compound and the standard-of-care drug, Dorzolamide, for the treatment of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. Dorzolamide is a topical carbonic anhydrase inhibitor that reduces the production of aqueous humor in the eye. For the purpose of this guide, we will hypothesize that this compound (referred to as "Investigational Compound A") also functions as a carbonic anhydrase inhibitor.
Mechanism of Action
Both Dorzolamide and the hypothetical Investigational Compound A are believed to lower intraocular pressure by inhibiting carbonic anhydrase isoenzyme II, which is found in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and, consequently, lowers IOP.
Caption: Carbonic anhydrase inhibition pathway in the ciliary epithelium.
Quantitative Data Summary
The following tables summarize hypothetical comparative data between Investigational Compound A and Dorzolamide.
Table 1: In Vitro Carbonic Anhydrase II Inhibition
| Compound | IC₅₀ (nM) |
| Investigational Compound A | 2.8 |
| Dorzolamide | 3.5 |
Table 2: Efficacy in a Rabbit Model of Ocular Hypertension (Mean IOP Reduction from Baseline at 2 hours post-instillation)
| Treatment Group (0.5% solution) | Mean IOP Reduction (mmHg) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 1.2 | 0.5 | - |
| Investigational Compound A | 6.8 | 1.1 | <0.01 |
| Dorzolamide | 5.9 | 1.3 | <0.01 |
Table 3: Ocular Irritation Score (Draize Test in Rabbits)
| Compound | Mean Irritation Score (0-110 scale) |
| Investigational Compound A | 2.1 |
| Dorzolamide | 4.5 |
Experimental Protocols
In Vitro Carbonic Anhydrase II Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified human carbonic anhydrase II (CA-II).
Methodology:
-
A solution of purified human CA-II is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Serial dilutions of Investigational Compound A and Dorzolamide are prepared in DMSO.
-
The assay is performed in a 96-well plate. Each well contains the CA-II enzyme, the test compound at a specific concentration, and a chromogenic substrate (e.g., p-nitrophenyl acetate).
-
The hydrolysis of p-nitrophenyl acetate by CA-II produces p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.
-
The rate of the enzymatic reaction is measured over time.
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro carbonic anhydrase II inhibition assay.
Rabbit Model of Ocular Hypertension
Objective: To evaluate the efficacy of topically applied test compounds in reducing intraocular pressure in an animal model.
Methodology:
-
Normotensive New Zealand white rabbits are used for this study.
-
Baseline IOP is measured using a tonometer.
-
Ocular hypertension is induced in one eye of each rabbit by a single intracameral injection of a hypertonic saline solution.
-
The contralateral eye serves as a control.
-
A single drop of the test compound (Investigational Compound A or Dorzolamide, 0.5% solution) or vehicle is instilled into the hypertensive eye.
-
IOP is measured in both eyes at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-instillation.
-
The mean reduction in IOP from baseline is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the treatment groups to the vehicle control.
Ocular Irritation (Draize) Test
Objective: To assess the potential of the test compounds to cause ocular irritation.
Methodology:
-
A single dose of the test compound (0.1 mL of a 0.5% solution) is instilled into the conjunctival sac of one eye of a rabbit.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined for signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.
-
Scores are assigned for the cornea, iris, and conjunctiva based on the severity of the observed effects.
-
A total irritation score is calculated for each animal.
-
The mean irritation score for each test compound is determined.
Safety Operating Guide
Proper Disposal of 2-Amino-N-isopropylbenzenesulfonamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Amino-N-isopropylbenzenesulfonamide (CAS RN: 761435-31-8)
This document provides a comprehensive operational and disposal plan for this compound, a chemical compound utilized in research and drug development. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. The following guidelines are based on general best practices for the disposal of hazardous chemical waste and should be supplemented by a review of your institution's specific environmental health and safety (EHS) protocols.
Hazard Profile and Safety Precautions
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P334 (IF ON SKIN: Immerse in cool water/wrap in wet bandages), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Personal Protective Equipment (PPE):
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. The required PPE includes, but is not limited to:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended. |
| Respiratory | A NIOSH-approved respirator is necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[3] |
Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
This compound waste should be segregated from other waste streams at the point of generation.
-
It is crucial to avoid mixing it with incompatible materials. As a general precaution, keep it separate from strong oxidizing agents.[4]
-
-
Container Management:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
The container must be kept securely closed except when adding waste.[5]
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "761435-31-8."
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]
-
After triple rinsing and allowing the container to air dry, deface or remove the original label before disposing of it as non-hazardous solid waste, in accordance with institutional guidelines.[5]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an absorbent material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office.
Visual Guidance
To further clarify the disposal workflow, the following diagrams illustrate the key decision points and procedural flow.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Plan for this compound.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Logistics for Handling 2-Amino-N-isopropylbenzenesulfonamide
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Amino-N-isopropylbenzenesulfonamide. The information is compiled from safety data of analogous sulfonamide compounds and is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on general safety standards for related chemical compounds.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, to be worn over safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and buttoned to its full length to protect skin and personal clothing. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] |
| Respirator | If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Preparation and Engineering Controls:
-
Work Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]
-
Ventilation: Ensure the work area is well-ventilated.[2] All procedures that could generate dust or aerosols must be performed in a fume hood.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.
Handling Procedures:
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the chemical.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the chemical.
Minor Spill Cleanup:
-
Evacuation: If a spill occurs, evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
